molecular formula C9H8BrFO2 B115518 2-Fluoro-4-methoxyphenacyl bromide CAS No. 157014-35-2

2-Fluoro-4-methoxyphenacyl bromide

Cat. No.: B115518
CAS No.: 157014-35-2
M. Wt: 247.06 g/mol
InChI Key: OKLFPKDKQYVRNJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenacyl bromide is a versatile and valuable reagent in advanced organic synthesis, primarily functioning as an efficient alkylating agent for the preparation of quaternary pyridinium salts. Its significant research value is demonstrated in the synthesis of novel pyridinium oximes, which are investigated as potential reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, providing a critical research pathway for developing antidotes against chemical warfare agents and pesticides. The phenacyl bromide group is highly reactive towards nucleophiles, enabling the formation of nitrogen-carbon bonds under optimized conditions, including microwave-assisted synthesis, which greatly reduces reaction times from weeks to mere minutes and improves yields. Beyond neuroscience and medicinal chemistry, this compound serves as a key synthetic intermediate for constructing complex molecules, including potential precursors for antibacterial agents and other pharmacologically active compounds, making it an essential building block in drug discovery and development pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLFPKDKQYVRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408518
Record name 2-Fluoro-4-methoxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157014-35-2
Record name 2-Fluoro-4-methoxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 2-Fluoro-4-methoxyphenacyl bromide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and key applications of 2-Fluoro-4-methoxyphenacyl bromide. This versatile reagent serves as a crucial building block in synthetic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science research.

Chemical and Physical Properties

This compound, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone.[1] Its structural features, including the α-bromoketone moiety, a fluorine atom, and a methoxy group on the phenyl ring, make it a reactive and valuable intermediate for a variety of chemical transformations.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference(s)
IUPAC Name 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one[1][2]
Synonyms This compound[1][2]
CAS Number 157014-35-2[1][2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [3]
Appearance Solid[4]
Melting Point 63 - 66 °C
Purity ≥98%[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR - Singlet for the α-bromomethylene protons (-CH₂Br) around 4.4-4.7 ppm. - Singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, likely in the range of 6.7-7.9 ppm, with coupling constants influenced by the fluorine atom.
¹³C NMR - Carbonyl carbon (C=O) signal around 188-192 ppm. - Methylene carbon (-CH₂Br) signal around 30-35 ppm. - Methoxy carbon (-OCH₃) signal around 55-57 ppm. - Aromatic carbons in the range of 100-165 ppm, with the carbon attached to fluorine showing a large coupling constant (¹JC-F).
IR Spectroscopy - Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. - C-Br stretching vibration around 600-700 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Note: The above data are predictions and should be confirmed by experimental analysis. A computed vapor phase IR spectrum is available through SpectraBase.[3]

Reactivity and Applications

The primary utility of this compound lies in its role as an electrophilic building block for the synthesis of more complex molecules.

Synthesis of Thiazole Derivatives

The most prominent application of phenacyl bromides is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide, to form a thiazole ring. This heterocyclic motif is a common scaffold in many biologically active compounds.

Hantzsch_Synthesis reagent1 2-Fluoro-4-methoxyphenacyl bromide intermediate Intermediate reagent1->intermediate + reagent2 Thiourea / Thioamide (R-C(S)NH₂) reagent2->intermediate product Substituted Thiazole Derivative intermediate->product Cyclization & Dehydration PROTAC_Structure poi_ligand Protein of Interest (POI) Ligand linker Linker (incorporating 2-Fluoro-4- methoxyphenacyl bromide moiety) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand Thiazole_Synthesis_Workflow start Start mix Combine Reagents: - Phenacyl Bromide - Thioamide/Thiourea - Methanol - (Catalyst) start->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor filter Filter Mixture monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Thiazole) purify->end

References

Synthesis of 2-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis pathway for 2-Fluoro-4-methoxyphenacyl bromide, a valuable building block in pharmaceutical and chemical research. The synthesis involves an initial Friedel-Crafts acylation to form a key ketone intermediate, followed by a selective alpha-bromination to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in laboratory-scale production.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 3-fluoroanisole:

  • Step 1: Friedel-Crafts Acylation. 3-Fluoroanisole undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce 2-fluoro-4-methoxyacetophenone.

  • Step 2: Alpha-Bromination. The resulting 2-fluoro-4-methoxyacetophenone is then selectively brominated at the alpha-position of the acetyl group to yield the target compound, this compound.

Synthesis_Pathway 3-Fluoroanisole 3-Fluoroanisole Step1 Friedel-Crafts Acylation 3-Fluoroanisole->Step1 Acetyl_chloride Acetyl Chloride Acetyl_chloride->Step1 AlCl3 AlCl₃ AlCl3->Step1 Intermediate 2-Fluoro-4-methoxyacetophenone Step1->Intermediate Step2 α-Bromination Intermediate->Step2 Bromine Bromine Bromine->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone

This procedure is adapted from a patented method for the preparation of 2-fluoro-4-methoxyacetophenone.[1]

Materials:

  • 3-Fluoroanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE)

  • Ice

  • Water

  • Methanol

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 1,2-dichloroethane (200 mL) and 3-fluoroanisole (1.0 mol, 126.1 g).

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Carefully add anhydrous aluminum chloride (1.02 mol, 136.0 g) to the cooled solution.

  • Slowly add acetyl chloride (1.02 mol, 79.9 g) dropwise from the addition funnel over a period of approximately 2 hours, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water (500 g) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure to remove the 1,2-dichloroethane.

  • Recrystallize the crude product from methanol (250 mL) to obtain white crystals of 2-fluoro-4-methoxyacetophenone.

Quantitative Data:

ParameterValueReference
Yield95 g (assuming 1.0 mol starting material)[1]
Melting Point50-54 °C[2]
Boiling Point85 °C / 0.1 mmHg[2]
Purity≥ 98% (GC)[2]
Step 2: Synthesis of this compound

This protocol is a general method for the alpha-bromination of aryl ketones and can be adapted for 2-fluoro-4-methoxyacetophenone.

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-methoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Quantitative Data (Expected):

ParameterValueReference
Molecular FormulaC₉H₈BrFO₂[3][4]
Molecular Weight247.06 g/mol [3]
Purity≥ 98%[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-Fluoroanisole in DCE Cool Cool to 0°C Start->Cool Add_AlCl3 Add Anhydrous AlCl₃ Cool->Add_AlCl3 Add_AcCl Add Acetyl Chloride (0-10°C) Add_AlCl3->Add_AcCl Stir Stir for 1 hour Add_AcCl->Stir Quench Pour into Ice Water Stir->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with Water Extract->Wash Concentrate Concentrate under Vacuum Wash->Concentrate Recrystallize Recrystallize from Methanol Concentrate->Recrystallize Product1 2-Fluoro-4-methoxyacetophenone Recrystallize->Product1

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-methoxyacetophenone.

Bromination_Workflow cluster_prep2 Reaction Setup cluster_reaction2 Reaction cluster_workup2 Workup & Purification Start2 Dissolve Ketone in Acetic Acid Cool2 Cool to 0°C Start2->Cool2 Add_Br2 Add Bromine Solution (<10°C) Cool2->Add_Br2 Stir2 Stir at Room Temperature Add_Br2->Stir2 Quench2 Pour into Water & DCM Stir2->Quench2 Wash_Bisulfite Wash with NaHSO₃ Quench2->Wash_Bisulfite Wash_Bicarb Wash with NaHCO₃ Wash_Bisulfite->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate2 Concentrate under Vacuum Dry->Concentrate2 Purify Recrystallize Concentrate2->Purify Product2 This compound Purify->Product2

Caption: Experimental workflow for the α-bromination of 2-Fluoro-4-methoxyacetophenone.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, functional groups, and reactivity of 2-Fluoro-4-methoxyphenacyl bromide (CAS No. 157014-35-2). As a substituted α-bromoketone, this compound is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document details its key reactive sites, predictable reaction pathways with various nucleophiles, and provides experimental protocols for its synthesis and subsequent reactions. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Introduction

This compound, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, is a polyfunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure incorporates several key functional groups that dictate its reactivity: a fluorinated and methoxy-substituted aromatic ring, a carbonyl group (ketone), and an α-bromo substituent. This combination of features makes it a valuable electrophilic building block for the introduction of the 2-fluoro-4-methoxyphenacyl moiety into a variety of molecular scaffolds. The presence of the fluorine atom and the methoxy group can modulate the electronic properties of the aromatic ring and influence the reactivity of the adjacent carbonyl and α-bromo functionalities. Understanding the interplay of these groups is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Analysis of Functional Groups and Reactivity

The chemical behavior of this compound is primarily governed by the electrophilic nature of two key carbon centers: the carbonyl carbon and the α-carbon bearing the bromine atom.

  • α-Bromoketone Moiety: This is the most reactive part of the molecule. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack via an SN2 mechanism. The adjacent electron-withdrawing carbonyl group enhances the electrophilicity of this carbon and also stabilizes the transition state of the substitution reaction.

  • Aromatic Ring: The benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. The fluorine atom is an electron-withdrawing group via induction, while the methoxy group is an electron-donating group through resonance. These substituents influence the overall electron density of the ring and can affect the reactivity of the phenacyl system.

  • Carbonyl Group: The ketone functionality can also undergo nucleophilic addition reactions, although this is generally less favorable than substitution at the α-carbon. It primarily serves to activate the adjacent C-Br bond.

The principal reaction pathway for this compound is the nucleophilic substitution of the bromide ion. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the bromide to form new carbon-heteroatom bonds.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from m-fluoroanisole.

Synthesis of the Precursor: 2-Fluoro-4-methoxyacetophenone

The initial step involves a Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.

Experimental Protocol:

  • To a flask containing 180-220 mL of dichloroethane and 0.9-1.1 mol of m-fluoroanisole, the mixture is stirred and cooled to 0°C.[1]

  • 1.00-1.03 mol of aluminum trichloride is added to the cooled mixture.[1]

  • 1.01-1.03 mol of acetyl chloride is then added dropwise over approximately 2 hours, maintaining the temperature between 0-10°C.[1]

  • The reaction is allowed to stir for an additional hour at this temperature.[1]

  • The reaction mixture is then poured into 450-550 g of ice water and the layers are separated.[1]

  • The organic layer is washed with water, and the dichloroethane is removed under reduced pressure.[1]

  • The resulting concentrate is recrystallized from 230-280 mL of methanol to yield white crystals of 2-fluoro-4-methoxyacetophenone.[1]

Bromination of 2-Fluoro-4-methoxyacetophenone

The second step is the α-bromination of the synthesized acetophenone. This is a common transformation for which several general procedures exist, typically involving the use of bromine in a suitable solvent.

General Experimental Protocol (adapted for this specific substrate):

  • Dissolve 2-fluoro-4-methoxyacetophenone in a suitable solvent such as glacial acetic acid.

  • Slowly add a stoichiometric amount of bromine, keeping the temperature below 20°C.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The mixture is then cooled, and the product is isolated by filtration.

  • The crude product is washed with a suitable solvent (e.g., 50% ethanol) until colorless and can be further purified by recrystallization.

Note: This is a generalized procedure and may require optimization for this specific substrate.

Reactivity with Nucleophiles: Key Reactions and Protocols

This compound is a versatile electrophile that reacts with a variety of nucleophiles. The following sections detail its reactions with amines, thiols, and alkoxides, which are fundamental transformations in drug development and organic synthesis.

Reaction with Amines: Synthesis of α-Aminoketones

The reaction with primary and secondary amines proceeds via a nucleophilic substitution to afford α-aminoketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other biologically active molecules.

General Reaction Scheme:

R1R2NH + Br-CH2-CO-Ar -> R1R2N-CH2-CO-Ar + HBr (where Ar = 2-fluoro-4-methoxyphenyl)

Experimental Protocol: Synthesis of N-Boc-N'-(2-fluoro-4-methoxyphenacyl)ethylenediamine

This protocol describes the reaction of this compound with a mono-protected diamine, a common strategy in the synthesis of more complex molecules.

  • In a reaction flask, dissolve N-Boc-ethylenediamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrobromide salt and any unreacted starting materials.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Reactant AReactant BBaseSolventTemperatureTypical Yield
This compoundN-Boc-ethylenediamineTriethylamineDCMRoom Temp.High (expected)
This compoundPrimary/Secondary AmineK2CO3 or Et3NAcetonitrile/DMFRoom Temp.Good to High

Note: Specific yield data for the reaction with this compound is not widely available in the literature and would need to be determined empirically.

Reaction with Thiols: Synthesis of α-Thioketones

Thiols are excellent nucleophiles and react readily with this compound to form α-thioketones (thioethers). This reaction is efficient and proceeds under mild conditions.

General Reaction Scheme:

R-SH + Br-CH2-CO-Ar -> R-S-CH2-CO-Ar + HBr (where Ar = 2-fluoro-4-methoxyphenyl)

Experimental Protocol:

  • Dissolve the thiol (1.0 eq.) and a base such as sodium hydroxide or potassium carbonate (1.1 eq.) in a suitable solvent like ethanol or acetone.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • The reaction is then worked up by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to give the α-thioketone, which can be purified by chromatography or recrystallization.

Reactant AReactant BBaseSolventTemperatureTypical Yield
This compoundAliphatic/Aromatic ThiolK2CO3AcetoneRoom Temp.High (expected)
Williamson Ether Synthesis with Alkoxides

The reaction of this compound with alkoxides, generated from alcohols and a strong base, is a classic Williamson ether synthesis that yields α-alkoxyketones.

General Reaction Scheme:

R-OH + Base -> R-O- R-O- + Br-CH2-CO-Ar -> R-O-CH2-CO-Ar + Br- (where Ar = 2-fluoro-4-methoxyphenyl)

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by reacting the desired alcohol with a strong base like sodium hydride in a dry solvent such as THF or DMF.

  • Once the alkoxide formation is complete, cool the reaction mixture and add a solution of this compound (1.0 eq.) in the same dry solvent.

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Reactant AReactant B (Alcohol)BaseSolventTemperatureTypical Yield
This compoundPrimary/Secondary AlcoholNaHTHF/DMF0°C to RTGood to High

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and logical relationships discussed in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound m-fluoroanisole m-fluoroanisole 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone m-fluoroanisole->2-Fluoro-4-methoxyacetophenone 1. Acetyl Chloride 2. AlCl3 This compound This compound 2-Fluoro-4-methoxyacetophenone->this compound Br2

Caption: Synthetic route to this compound.

Reactivity_Diagram cluster_nucleophiles Nucleophilic Substitution Reactions This compound This compound Amine (R2NH) Amine (R2NH) This compound->Amine (R2NH) Thiol (RSH) Thiol (RSH) This compound->Thiol (RSH) Alkoxide (RO-) Alkoxide (RO-) This compound->Alkoxide (RO-) alpha-Aminoketone alpha-Aminoketone Amine (R2NH)->alpha-Aminoketone SN2 alpha-Thioketone alpha-Thioketone Thiol (RSH)->alpha-Thioketone SN2 alpha-Alkoxyketone alpha-Alkoxyketone Alkoxide (RO-)->alpha-Alkoxyketone SN2

Caption: Reactivity of this compound with nucleophiles.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its utility stems from the predictable and efficient nucleophilic substitution reactions at the α-carbon, allowing for the straightforward introduction of the 2-fluoro-4-methoxyphenacyl group. This guide has outlined the key functional groups, their influence on reactivity, and provided detailed experimental protocols for its synthesis and common transformations. The presented information, including structured data tables and workflow diagrams, is intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development, facilitating the use of this versatile reagent in the synthesis of novel and complex molecules. Further empirical investigation is recommended to determine specific reaction yields and optimal conditions for reactions that are not yet extensively documented in the literature.

References

Technical Guide: Spectroscopic Analysis of 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 2-Fluoro-4-methoxyphenacyl bromide (CAS No: 157014-35-2). The information is structured to be a practical resource for the synthesis and characterization of this compound.

Molecular Structure and Properties:

  • IUPAC Name: 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone[1][2]

  • Molecular Formula: C₉H₈BrFO₂[1][2][3][4]

  • Molecular Weight: 247.06 g/mol [3]

  • Synonyms: this compound[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0dd1HH-6 (Aromatic)
~6.7 - 6.9m2HH-3, H-5 (Aromatic)
~4.4s2H-CH₂Br
~3.9s3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~189C=O (Ketone)
~165 (d)C-F (Aromatic)
~162C-OCH₃ (Aromatic)
~133 (d)C-H (Aromatic)
~118 (d)C-H (Aromatic)
~114C-CO (Aromatic)
~101 (d)C-H (Aromatic)
~56-OCH₃
~30-CH₂Br
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H Stretch (Aromatic)
~2850-2960MediumC-H Stretch (Aliphatic)
~1700StrongC=O Stretch (Ketone)
~1600, ~1480MediumC=C Stretch (Aromatic Ring)
~1250StrongC-O-C Stretch (Ether)
~1200StrongC-F Stretch
~600-700StrongC-Br Stretch

Note: A vapor phase IR spectrum is available on SpectraBase, but requires a subscription for full access.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
246/248~50/~50[M]⁺, [M+2]⁺ (presence of Bromine isotope)
167High[M - Br]⁺
139Medium[M - Br - CO]⁺ or [C₈H₇FO]⁺
124Medium[C₇H₄FO]⁺

Exact Mass: 245.969171 g/mol .[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for Spectroscopic Analysis.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of Phenacyl Bromide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacyl bromide and its analogs represent a versatile class of organic compounds with significant potential across various scientific disciplines. Their inherent reactivity, characterized by the presence of an α-haloketone moiety, makes them valuable precursors for the synthesis of diverse heterocyclic compounds and potential tools for exploring biological systems. This technical guide provides an in-depth overview of the core research applications of phenacyl bromide analogs, with a focus on their utility in organic synthesis, drug discovery, and potential applications in proteomics and enzyme inhibition.

Synthesis of Biologically Active Heterocyclic Compounds

Phenacyl bromide analogs are extensively used as building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit promising pharmacological activities. The electrophilic nature of both the carbonyl carbon and the α-carbon allows for versatile reactions with various nucleophiles, leading to the formation of five- and six-membered heterocycles.[1][2]

Synthesis of Thiazole Derivatives

A prominent application of phenacyl bromide analogs is in the Hantzsch thiazole synthesis and its variations. This reaction typically involves the condensation of a phenacyl bromide with a thioamide-containing compound.[3] The resulting thiazole scaffold is a common feature in many FDA-approved drugs and serves as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

Table 1: Synthesis of Thiazole Derivatives using Phenacyl Bromide Analogs and their Antimicrobial Activity

ProductReactantsReaction ConditionsYield (%)Antimicrobial Activity (MIC in µg/mL)Reference
2-(aryl)-4-(4-chlorophenyl)thiazoleSubstituted phenacyl bromide, ThioamideReflux in ethanol60-85E. coli: 12.5-50, S. aureus: 25-100[4][5]
Thiazolyl-pyrazoline hybridsPhenacyl bromide, Thiocarbamoyl-pyrazolineReflux in ethanol, 6hModerate to goodAntifungal activity evaluated[6]
2-hydrazinyl-thiazole derivativesPhenacyl bromide, ThiosemicarbazideGlacial acetic acidHighNot specified[7]
Synthesis of Other Heterocycles

Beyond thiazoles, phenacyl bromide analogs are instrumental in synthesizing other important heterocyclic systems, including:

  • 1,2,4-Triazolo[3,4-b][1][5][8]thiadiazines: Synthesized by reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with substituted phenacyl bromides. These compounds have shown promising antimicrobial activity.[4]

  • Quinoxalines, Benzoxazines, and Benzothiazines: These can be synthesized from the reaction of phenacyl halides with phenylenediamine, 2-aminophenol, and 2-aminobenzenethiol, respectively.[9]

Experimental Protocol: General Synthesis of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][4][8]triazolo[3,4-b][1][5][8]thiadiazine [4]

  • A mixture of 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1][4][8]-triazole-3-thiol (1 mmol) and a substituted phenacyl bromide (1.2 mmol) is prepared in 15 ml of absolute ethanol.

  • The reaction mixture is refluxed for 8 hours.

  • After completion, the reaction mass is poured into crushed ice.

  • The solution is neutralized with sodium bicarbonate and potassium hydroxide to a pH of 8.

  • The resulting solid residue is filtered, washed with water, and dried.

  • The crude product is recrystallized from absolute ethanol to yield the pure compound.

Workflow for Heterocycle Synthesis using Phenacyl Bromide

G General Workflow for Heterocycle Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product Phenacyl Bromide Analog Phenacyl Bromide Analog Reaction Vessel Reaction Vessel Phenacyl Bromide Analog->Reaction Vessel Nucleophilic Reagent Nucleophilic Reagent Nucleophilic Reagent->Reaction Vessel Neutralization Neutralization Reaction Vessel->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Heterocyclic Compound Heterocyclic Compound Recrystallization->Heterocyclic Compound

Caption: General workflow for the synthesis of heterocyclic compounds from phenacyl bromide analogs.

Drug Discovery and Development

The diverse biological activities of heterocycles synthesized from phenacyl bromide analogs make them attractive candidates for drug discovery and development.

Anticancer Applications

Several studies have reported the synthesis of novel heterocyclic compounds derived from phenacyl bromides with significant anticancer activity.[1][10] These compounds have been shown to be cytotoxic against various cancer cell lines.

Table 2: Anticancer Activity of Heterocyclic Compounds Derived from Phenacyl Bromide Analogs

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Bis-heterocyclic derivativesMCF7 (Breast Cancer)0.006 - 0.417Induction of apoptosis, PARP1 inhibition[1][10]
Bis-heterocyclic derivativesPC-3 (Prostate Cancer)< 10PARP1 inhibition[1]
Thiazole-based pyrazoline scaffoldsVarious63.11 - 67.93 (µg/mL)Antioxidant activity[11]

Signaling Pathway: PARP1 Inhibition and Apoptosis Induction

G PARP1 Inhibition Leading to Apoptosis DNA Damage DNA Damage PARP1 Activation PARP1 Activation DNA Damage->PARP1 Activation Inhibition of DNA Repair Inhibition of DNA Repair PARP1 Activation->Inhibition of DNA Repair Phenacyl Bromide Derivative Phenacyl Bromide Derivative PARP1 Inhibition PARP1 Inhibition Phenacyl Bromide Derivative->PARP1 Inhibition PARP1 Inhibition->Inhibition of DNA Repair Accumulation of DNA Damage Accumulation of DNA Damage Inhibition of DNA Repair->Accumulation of DNA Damage Apoptosis Apoptosis Accumulation of DNA Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity through PARP1 inhibition.

Potential Applications in Proteomics and Enzyme Inhibition

The electrophilic nature of phenacyl bromide analogs suggests their potential use as covalent modifiers of proteins, particularly targeting nucleophilic residues like cysteine. This reactivity opens avenues for their application in chemical proteomics and as enzyme inhibitors.

Covalent Protein Modification and Activity-Based Protein Profiling (ABPP)

Phenacyl bromides are α-haloketones, a class of compounds known to react with the thiol group of cysteine residues via nucleophilic substitution.[12] This covalent modification can be harnessed for various applications in proteomics:

  • Affinity Labeling: Phenacyl bromide analogs can be designed as affinity labels to covalently modify the active site of specific enzymes, particularly cysteine proteases, allowing for their identification and characterization.

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., biotin or a fluorophore) into the phenacyl bromide scaffold, these analogs could potentially be used as activity-based probes. ABPP allows for the profiling of the active state of enzymes within complex biological samples.[13][14]

While the reactivity of phenacyl bromides with cysteine is well-established, the development of specific phenacyl bromide-based probes for ABPP is an area that warrants further exploration.

Experimental Protocol: Conceptual Workflow for Covalent Labeling of Cysteine-Containing Peptides

  • Probe Synthesis: Synthesize a phenacyl bromide analog containing a reporter tag (e.g., an alkyne for click chemistry).

  • Protein/Peptide Incubation: Incubate the alkyne-tagged phenacyl bromide probe with a purified protein or a complex protein lysate. The probe will covalently react with accessible cysteine residues.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide or a fluorescent-azide to the alkyne-tagged, probe-modified proteins/peptides.

  • Enrichment/Detection: For biotin-tagged proteins, use streptavidin affinity chromatography to enrich the labeled proteins. For fluorescently-tagged proteins, use in-gel fluorescence scanning for detection.

  • Mass Spectrometry Analysis: Digest the enriched or detected proteins and analyze by mass spectrometry to identify the labeled proteins and the specific sites of modification.

Conceptual Workflow for Activity-Based Protein Profiling

G Conceptual ABPP Workflow with a Phenacyl Bromide Probe Phenacyl Bromide Probe (with reporter tag) Phenacyl Bromide Probe (with reporter tag) Covalent Labeling of Active Enzymes Covalent Labeling of Active Enzymes Phenacyl Bromide Probe (with reporter tag)->Covalent Labeling of Active Enzymes Proteome Proteome Proteome->Covalent Labeling of Active Enzymes Detection/Enrichment Detection/Enrichment Covalent Labeling of Active Enzymes->Detection/Enrichment Mass Spectrometry Mass Spectrometry Detection/Enrichment->Mass Spectrometry Identification of Active Enzymes Identification of Active Enzymes Mass Spectrometry->Identification of Active Enzymes

Caption: A conceptual workflow for using a phenacyl bromide-based probe in ABPP.

Enzyme Inhibition

The covalent modification of active site residues by phenacyl bromide analogs can lead to irreversible enzyme inhibition. This is particularly relevant for enzymes that rely on a nucleophilic cysteine residue for their catalytic activity, such as cysteine proteases (e.g., papain) and certain kinases.[7][15] The specificity of inhibition can be tuned by modifying the aromatic ring of the phenacyl bromide to enhance binding to the enzyme's active site.

Table 3: Potential Enzyme Targets for Phenacyl Bromide Analogs

Enzyme ClassKey Active Site ResidueMechanism of InhibitionPotential Application
Cysteine ProteasesCysteineCovalent modification of the catalytic cysteineDevelopment of antiparasitic or anticancer drugs
Protein Tyrosine PhosphatasesCysteineAlkylation of the active site cysteineModulation of signaling pathways
Certain KinasesCysteine (non-catalytic but allosteric)Covalent modification leading to conformational changeTargeted cancer therapy

Conclusion and Future Directions

Phenacyl bromide and its analogs are undeniably valuable tools in the hands of chemists and biologists. Their primary and well-established application lies in the synthesis of a vast and diverse range of heterocyclic compounds with significant biological activities. The straightforward and versatile nature of these reactions makes them highly attractive for generating libraries of compounds for drug discovery.

The potential for phenacyl bromide analogs in the realm of chemical biology and proteomics, particularly as covalent probes for enzyme activity and protein modification, is an exciting and underexplored area. Future research in this direction could focus on the rational design and synthesis of novel phenacyl bromide-based probes with enhanced selectivity and biocompatibility. The development of such tools would provide new avenues for understanding complex biological processes and for the discovery of novel therapeutic targets.

References

An In-depth Technical Guide to 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, a key chemical intermediate with significant potential in pharmaceutical research and development. While a definitive historical record of its discovery is not prominently documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its emergence as a valuable building block in organic synthesis. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and explores its versatile applications as a precursor in the synthesis of more complex molecules.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValue
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Likely a solid at room temperature
CAS Number Not definitively assigned in public databases
Solubility Expected to be soluble in common organic solvents

Synthesis

The synthesis of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone can be logically approached in a two-step sequence starting from 3-fluoroanisole. The general workflow involves a Friedel-Crafts acylation followed by an α-bromination of the resulting acetophenone.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone (Precursor)

A plausible method for the synthesis of the precursor, 2-fluoro-4-methoxyacetophenone, is detailed in a Chinese patent (CN102304035A). This procedure involves the Friedel-Crafts acylation of m-fluoroanisole.

  • Materials: Dichloroethane, m-fluoroanisole, aluminum trichloride, acetyl chloride, ice water, methanol.

  • Procedure:

    • In a reaction flask, add dichloroethane and m-fluoroanisole.

    • Cool the mixture to 0°C with stirring.

    • Add aluminum trichloride to the cooled mixture.

    • Slowly add acetyl chloride while maintaining the temperature between 0-10°C over approximately 2 hours.

    • After the addition is complete, allow the reaction to proceed for an additional hour.

    • Pour the reaction mixture into ice water to quench the reaction.

    • Separate the organic layer, wash it with water, and concentrate under reduced pressure to remove the dichloroethane.

    • Recrystallize the resulting crude product from methanol to obtain white crystals of 2-fluoro-4-methoxyacetophenone.

Step 2: Bromination of 2-Fluoro-4-methoxyacetophenone

While a specific protocol for the bromination of 2-fluoro-4-methoxyacetophenone is not detailed in the available literature, a general and effective method for the α-bromination of similar acetophenones involves the use of a brominating agent such as cupric bromide or N-bromosuccinimide (NBS). A representative procedure using cupric bromide, adapted from the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone, is provided below.[1]

  • Materials: 2-Fluoro-4-methoxyacetophenone, ethyl acetate, cupric bromide.

  • Procedure:

    • Dissolve 2-fluoro-4-methoxyacetophenone (1.0 equivalent) in ethyl acetate.

    • Add cupric bromide (1.5 equivalents) to the solution.

    • Reflux the mixture for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • Filter the solid byproducts and wash with ethyl acetate.

    • The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination m-Fluoroanisole m-Fluoroanisole Acylation Acylation m-Fluoroanisole->Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone Acylation->2-Fluoro-4-methoxyacetophenone Bromination Bromination 2-Fluoro-4-methoxyacetophenone->Bromination Cupric Bromide Cupric Bromide Cupric Bromide->Bromination 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone Bromination->2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone

Caption: Synthetic pathway for 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone.

Characterization Data (Analogous Compound)

Table 1: Crystal Data and Structure Refinement for 2-Bromo-1-(4-methoxyphenyl)ethanone [1]

ParameterValue
Empirical formulaC₉H₉BrO₂
Formula weight229.06
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)
Z4

Table 2: ¹H NMR Data for 2-Bromo-1-(4-methoxyphenyl)ethanone in CDCl₃ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.17d2HAromatic H
7.49d2HAromatic H
4.5s2H-CH₂Br
3.81s3H-OCH₃

Applications in Drug Discovery and Development

α-Bromoacetophenones are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, serves as a versatile building block for introducing the 2-fluoro-4-methoxyphenyl ethanone moiety into larger molecules. This is particularly relevant in the synthesis of potential therapeutic agents.

The general reactivity of the α-bromo ketone allows for nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds.

Logical Relationship Diagram for Synthetic Applications

G cluster_0 Reaction with Nucleophiles cluster_1 Resulting Heterocyclic Scaffolds Start 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone Thiourea Thiourea Start->Thiourea Amine Amine Start->Amine Phenol Phenol Start->Phenol Thiazole Derivatives Thiazole Derivatives Thiourea->Thiazole Derivatives α-Amino Ketone Derivatives α-Amino Ketone Derivatives Amine->α-Amino Ketone Derivatives α-Aryloxy Ketone Derivatives α-Aryloxy Ketone Derivatives Phenol->α-Aryloxy Ketone Derivatives

References

Physical characteristics of 2-Fluoro-4-methoxyphenacyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 2-Fluoro-4-methoxyphenacyl bromide

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document collates critical data, outlines standard experimental protocols for property determination, and presents logical workflows through diagrams.

Chemical Identity and Properties

This compound, identified by the CAS Number 157014-35-2, is a halogenated aromatic ketone.[1][2][3][4] Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, contributing to its specific reactivity and physical characteristics. It is also known by several synonyms, including 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone and 2-Bromo-2'-fluoro-4'-methoxyacetophenone.[2][3][4]

Below is a diagram illustrating the relationships between the compound's primary name, its synonyms, and key chemical identifiers.

Figure 1. Chemical Identity Map cluster_identifiers Key Identifiers cluster_synonyms Synonyms main This compound cas CAS: 157014-35-2 main->cas has formula Formula: C9H8BrFO2 main->formula has mw MW: 247.06 g/mol main->mw has syn1 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone main->syn1 also known as syn2 2-Bromo-2'-fluoro-4'-methoxyacetophenone main->syn2 also known as syn3 4-(Bromoacetyl)-3-fluoroanisole main->syn3 also known as

Figure 1. Chemical Identity Map for this compound.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 157014-35-2[1][2][3][4][5]
Molecular Formula C₉H₈BrFO₂[1][2][3][4][6]
Molecular Weight 247.06 g/mol [4][6]
Physical State Solid[3]
Melting Point 63 - 66 °C[3]
Boiling Point No data available[3]
Solubility No specific data available
Storage Temperature 2 - 8 °C[3]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely used technique.[7]

Methodology

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a thermometer.[7][8] Modern devices often use a heated metal block and a digital thermometer.[9]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[9] The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[9]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample turns into a clear liquid is recorded as the end of the range.[10]

The workflow for this protocol is visualized below.

Figure 2. Melting Point Determination Workflow prep Sample Preparation (Dry, powder, pack into capillary tube) setup Apparatus Setup (Insert tube into melting point apparatus) prep->setup heat_fast Rapid Heating (To ~15°C below expected M.P.) setup->heat_fast heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow observe Observation (Magnified view) heat_slow->observe record Record Temperatures (Start and end of melting) observe->record result Melting Point Range (e.g., 63-66 °C) record->result

Figure 2. General workflow for determining melting point via the capillary method.
Solubility Determination

Determining the solubility of a compound is fundamental for applications in drug formulation, reaction chemistry, and purification. A common method involves finding the maximum amount of solute that can dissolve in a fixed amount of solvent at a specific temperature.[11]

Methodology

  • Solvent Preparation: A known volume (e.g., 1 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is placed in a test tube or vial. The temperature of the solvent is measured and controlled, as solubility is temperature-dependent.[11]

  • Solute Addition: A pre-weighed amount of this compound is taken. Small, known quantities of the solid are incrementally added to the solvent.[11]

  • Dissolution: After each addition, the mixture is vigorously agitated (e.g., by shaking or stirring) to ensure the solute has fully dissolved.[11][12] Sufficient time should be allowed for the system to reach equilibrium.

  • Saturation Point: The additions continue until a point where the solid solute no longer dissolves, and a saturated solution with excess solid is present.[13]

  • Quantification: The total mass of the solute that dissolved in the known volume of the solvent is calculated by subtracting the mass of the remaining, undissolved solid from the initial mass. This value represents the solubility at that specific temperature.[11]

The following diagram illustrates the steps for determining solubility.

Figure 3. Solubility Determination Workflow start Start solvent Add known volume of solvent to vial start->solvent temp Measure & control temperature solvent->temp weigh Weigh solute temp->weigh add Add small, known amount of solute weigh->add agitate Agitate to dissolve add->agitate check Did all solute dissolve? agitate->check check->add Yes end Saturation point reached check->end No calculate Calculate solubility (mass solute / vol solvent) end->calculate

Figure 3. A general protocol for the experimental determination of solubility.

References

Understanding the electrophilic sites of 2-Fluoro-4-methoxyphenacyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Sites of 2-Fluoro-4-methoxyphenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted α-haloketone, a class of organic compounds renowned for their synthetic versatility. This guide provides a detailed analysis of the molecule's electronic architecture to identify and rationalize its electrophilic centers. Understanding the nuanced reactivity of this bifunctional molecule is critical for its effective utilization as a building block in the synthesis of complex chemical entities, including heterocyclic scaffolds of medicinal interest. We will dissect the interplay of inductive and resonance effects from the aromatic substituents and the acyl-halide moiety to predict reaction outcomes with various nucleophiles. This document serves as a foundational resource for chemists aiming to leverage the unique reactivity of this compound in their synthetic endeavors.

Molecular Architecture and Electronic Profile

This compound, with the chemical formula C₉H₈BrFO₂, belongs to the family of phenacyl bromides.[1][2][3] Its structure is characterized by a bromoacetyl group attached to a 2-fluoro-4-methoxyphenyl ring. The inherent reactivity of this molecule is dictated by the presence of multiple functional groups that create distinct regions of low electron density, rendering them susceptible to attack by nucleophiles (electron-rich species).[4]

The key to understanding its chemistry lies in recognizing three primary zones of electrophilicity, a concept well-established for α-haloketones.[5][6][7]

  • The α-Carbon: The carbon atom directly bonded to the bromine is exceptionally electrophilic. This is due to the potent inductive electron-withdrawing effect of both the adjacent carbonyl group and the bromine atom, which polarizes the C-Br bond and depletes the carbon's electron density.[5]

  • The Carbonyl Carbon: As with all ketones, the carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond.

  • The Aromatic Ring: While typically less reactive to nucleophiles than the acyl chain, the phenyl ring can also act as an electrophile under specific conditions, a reactivity pattern modulated by its substituents.

The following diagram illustrates these primary sites of potential nucleophilic attack.

Caption: Primary electrophilic sites on this compound.

Dissecting Reactivity: The Hierarchy of Electrophilic Sites

While multiple sites are electrophilic, they do not exhibit equal reactivity. The competition between nucleophilic attack at the α-carbon versus the carbonyl carbon is a central theme in the chemistry of α-haloketones.

The Preeminence of the α-Carbon: S_N_2 Reactions

For most nucleophiles, particularly those that are weakly to moderately basic, the α-carbon is the preferred site of attack.[8] The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N_2) mechanism, displacing the bromide ion, which is an excellent leaving group.

The high reactivity of the α-carbon in α-haloketones compared to a typical alkyl halide is well-documented.[6] This enhancement is attributed to the alignment of the C-Br σ* antibonding orbital with the π-system of the adjacent carbonyl group. This orbital overlap lowers the energy of the transition state, accelerating the rate of substitution.[9]

Table 1: Factors Influencing Electrophilicity of Key Sites

Electrophilic Site Key Influencing Factors Predicted Reactivity with Nucleophiles
α-Carbon - Strong inductive effect from C=O and Br.- Bromide is an excellent leaving group.- Orbital overlap with C=O π-system stabilizes the S_N_2 transition state. High: Primary site for S_N_2 reactions with a wide range of nucleophiles (amines, thiols, carboxylates, etc.).[9][10]
Carbonyl Carbon - Polarization of the C=O bond.- Subject to nucleophilic acyl addition or substitution.[11] Moderate to High: Attack is favored by strong, hard nucleophiles or under conditions promoting carbonyl addition. Steric hindrance from the ortho-fluoro group may play a role.

| Aromatic Ring | - Activated by the electron-donating methoxy group (+M effect).- Deactivated by the electron-withdrawing fluoro and acyl groups (-I effect). | Low: Nucleophilic aromatic substitution is generally disfavored unless activated by very strong electron-withdrawing groups or under harsh conditions. |

The Role of Aromatic Substituents

The fluoro and methoxy groups on the phenyl ring are not mere spectators; they actively modulate the molecule's reactivity.

  • Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its presence ortho to the acyl group can also introduce steric hindrance, potentially influencing the preferred conformation of the acyl chain and affecting the accessibility of the carbonyl carbon. Studies on ortho-substituted phenacyl bromides have shown that such substitution can diminish reactivity toward nucleophilic displacement, a phenomenon attributed to rotational barrier effects and electrostatic repulsion.[12]

  • Para-Methoxy Group: The methoxy group exhibits a strong electron-donating resonance effect (+M) and a weak inductive (-I) effect. This group enriches the aromatic ring with electron density and can donate electrons to the carbonyl group via resonance, which might slightly decrease the electrophilicity of the carbonyl carbon.

Characteristic Reactions and Synthetic Utility

The dual electrophilic nature of this compound makes it a valuable precursor for a variety of organic transformations, especially in the synthesis of heterocyclic compounds.[6][13]

Standard S_N_2 Displacement

This is the most common reaction pathway. A wide range of nucleophiles can be used to displace the bromide, leading to diverse molecular scaffolds. For instance, reaction with thioamides or thioureas is a classical route to thiazoles.[6]

Experimental Protocol: General Procedure for S_N_2 Reaction

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) (10 mL).

  • Nucleophile Addition: Add the nucleophile (1.1-1.2 mmol) to the solution. If the nucleophile is an amine or requires a base, add a non-nucleophilic base like K₂CO₃ or NaHCO₃ (1.5-2.0 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired α-substituted ketone.

SN2_Workflow start Start: Reactants (Phenacyl Bromide, Nucleophile, Base) dissolve 1. Dissolve in Aprotic Solvent (e.g., MeCN) start->dissolve react 2. Stir at RT or Heat (Monitor by TLC) dissolve->react workup 3. Aqueous Workup (Filter, Evaporate Solvent) react->workup purify 4. Purify Product (Chromatography/Recrystallization) workup->purify end End: Purified α-Substituted Ketone purify->end caption Workflow for a typical SN2 reaction.

Caption: Workflow for a typical SN2 reaction.

The Favorskii Rearrangement

When α-haloketones possessing at least one α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl) are treated with a strong, non-nucleophilic base (like an alkoxide), they can undergo the Favorskii rearrangement.[14][15][16][17] This reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[18]

This compound lacks α'-hydrogens, as the carbon on the other side of the carbonyl is part of the aromatic ring. Therefore, it cannot undergo the classic Favorskii rearrangement. However, under these conditions, it may undergo a related reaction known as the quasi-Favorskii rearrangement, which does not involve an enolate but proceeds via direct nucleophilic attack on the carbonyl followed by rearrangement.[14][17]

Favorskii_Mechanism cluster_classic Classic Favorskii (Requires α'-H) cluster_quasi Quasi-Favorskii (No α'-H) A α-Haloketone B Enolate Formation (Base abstracts α'-H) A->B Base C Intramolecular SN2 (Cyclopropanone forms) B->C D Nucleophilic Attack on Carbonyl C->D Nucleophile E Ring Opening (Forms stable carbanion) D->E F Protonation E->F G Rearranged Product F->G Q_A This compound (No α'-H) Q_B Nucleophilic Addition to Carbonyl Q_A->Q_B Base/Nucleophile Q_C Concerted Rearrangement & Halide Displacement Q_B->Q_C Q_D Product Q_C->Q_D caption Comparison of Favorskii rearrangement pathways.

Caption: Comparison of Favorskii rearrangement pathways.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is dominated by two primary electrophilic centers: the α-carbon and the carbonyl carbon. For the vast majority of synthetic applications, nucleophilic attack will occur preferentially at the α-carbon via an S_N_2 mechanism, a pathway that is significantly accelerated relative to standard alkyl halides. The substituents on the aromatic ring fine-tune this reactivity, with the ortho-fluoro group potentially introducing steric constraints that can influence reaction rates. While the classic Favorskii rearrangement is precluded by the lack of α'-hydrogens, related rearrangement pathways may be accessible. A thorough understanding of this hierarchy of electrophilic sites empowers chemists to predict reaction outcomes and strategically design synthetic routes to complex target molecules.

References

Theoretical and Structural Insights into 2-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenacyl bromide is a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activity. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the structure of this compound. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document extrapolates from established principles and detailed studies of analogous substituted acetophenones and phenacyl bromides to present a robust model of its structural and electronic characteristics. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of conceptual workflows for its analysis.

Introduction

Phenacyl bromides are a class of organic compounds characterized by a bromoacetyl group attached to a phenyl ring. They serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and are known for their biological activities. The introduction of substituents on the phenyl ring, such as fluorine and methoxy groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its reactivity and potential as a pharmacological agent. This compound, with its unique substitution pattern, presents an interesting case for structural and theoretical investigation.

This guide will delve into the probable conformational preferences, electronic properties, and spectroscopic signatures of this compound, drawing parallels from studies on closely related compounds.

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful toolkit for predicting and understanding the molecular structure and properties of compounds like this compound. Density Functional Theory (DFT) and ab initio methods are at the forefront of these theoretical investigations.

Conformational Analysis

The conformational preference of this compound is expected to be dominated by the interaction between the 2-fluoro substituent and the carbonyl oxygen of the phenacyl group. Studies on 2'-fluoro-substituted acetophenone derivatives have revealed an exclusive preference for the s-trans conformation, where the fluorine and carbonyl oxygen are positioned anti to each other.[1] This is attributed to the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms in the s-cis conformation.[1] It is therefore highly probable that this compound also adopts this s-trans conformation as its most stable ground-state geometry.

Logical Workflow for Conformational Analysis

start Initial Structure Generation dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify s_trans s-trans Conformer (Predicted Global Minimum) s_cis s-cis Conformer (Predicted Transition State or Higher Energy Minimum) compare Compare Relative Energies verify->compare For multiple conformers compare->s_trans compare->s_cis

Caption: Workflow for determining the most stable conformer using DFT.

Electronic Properties

DFT calculations can also elucidate the electronic properties of this compound, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group will influence the reactivity of the aromatic ring and the carbonyl group.

Calculated Electronic Property Predicted Value/Observation Significance
Dipole Moment Non-zero, significant magnitudeInfluences solubility and intermolecular interactions.
HOMO-LUMO Gap ModerateRelates to chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Negative potential around O, F, and Br atoms; Positive potential around carbonyl C and benzylic H's.Indicates sites for electrophilic and nucleophilic attack.

Conceptual Diagram of Electronic Property Calculation

cluster_outputs Calculated Electronic Properties mol_struct Optimized Molecular Structure dft_calc Single-Point DFT Calculation mol_struct->dft_calc homo_lumo HOMO/LUMO Energies dft_calc->homo_lumo mep Molecular Electrostatic Potential dft_calc->mep charges Atomic Charges (e.g., Mulliken, NBO) dft_calc->charges

Caption: Workflow for calculating key electronic properties from the optimized structure.

Experimental Structural Characterization

While no specific experimental data for this compound is readily available in the literature, the following techniques are standard for the structural elucidation of similar organic molecules.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the bromoacetyl group. The coupling patterns of the aromatic protons would be complex due to splitting by both neighboring protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom would exhibit C-F coupling.

  • ¹⁹F NMR: This would show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment.

  • Through-space ¹H-¹⁹F and ¹³C-¹⁹F Spin-Spin Couplings: As observed in similar 2'-fluoroacetophenones, the presence of through-space J-coupling between the fluorine atom and the protons/carbon of the bromoacetyl group would provide strong evidence for the preferred s-trans conformation.[1]

3.1.2. Infrared (IR) Spectroscopy

A computed vapor phase IR spectrum for this compound is available. The experimental IR spectrum is expected to show characteristic absorption bands for the following functional groups:

Functional Group Expected Wavenumber (cm⁻¹)
C=O (carbonyl) stretch1680 - 1700
C-O (methoxy) stretch1250 - 1300 (asymmetric), 1020 - 1075 (symmetric)
C-F stretch1000 - 1400
C-Br stretch500 - 600
Aromatic C-H stretch~3000 - 3100
Aromatic C=C stretch~1450 - 1600

3.1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the predicted s-trans conformation in the crystalline state.

Experimental Protocols

The following are generalized protocols for the key experiments used in the structural characterization of compounds like this compound.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Experimental Workflow for Structural Elucidation

cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (1H, 13C, 19F, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray Single-Crystal X-ray Diffraction synthesis->xray structure Final Structural Elucidation nmr->structure ir->structure ms->structure xray->structure

Caption: A typical experimental workflow for the complete structural characterization of the target molecule.

Conclusion

The structural and electronic properties of this compound can be reliably predicted through a combination of theoretical modeling and by analogy to closely related, well-studied compounds. The molecule is expected to exist predominantly in the s-trans conformation due to steric and electronic repulsion between the 2-fluoro substituent and the carbonyl oxygen. This conformational preference, along with the electronic influence of the fluoro and methoxy groups, will dictate its reactivity and interactions in biological systems. While this guide provides a robust theoretical framework, dedicated experimental studies, particularly X-ray crystallography and advanced NMR spectroscopy, are necessary to definitively confirm these predictions and provide a complete, unambiguous structural characterization. Such studies will be invaluable for the future design and development of novel therapeutic agents and synthetic intermediates based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-methoxyphenacyl bromide in Biomolecular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenacyl bromide is a halogenated aromatic ketone with potential applications in bioconjugation and material science. While its utility as a direct fluorescent label is not extensively documented in scientific literature, its chemical structure as an α-haloketone suggests a strong reactivity towards nucleophilic functional groups. This characteristic makes it a candidate for covalently attaching a phenacyl moiety to biomolecules, which could serve as a structural probe or a precursor for further chemical modifications. These application notes provide a theoretical framework and generalized protocols for utilizing this compound in labeling studies, drawing upon the established reactivity of similar α-haloketones.

Introduction

This compound (C₉H₈BrFO₂) is a solid organic compound with a molecular weight of 247.06 g/mol and a melting point in the range of 63-66 °C.[1] Its chemical structure features a phenacyl bromide core, which is known for its reactivity as an alkylating agent.[2] The presence of a fluorine atom and a methoxy group on the phenyl ring can modulate the reactivity and potentially the spectroscopic properties of the molecule and its conjugates.

Principle of Reactivity

The primary mode of action for this compound in labeling is the nucleophilic substitution of the bromide ion by a suitable nucleophile. α-Halo ketones, such as this compound, are effective alkylating agents for a variety of nucleophiles, including thiols (cysteine residues in proteins), amines (lysine residues, N-termini of proteins, and amino-modified nucleic acids), and carboxylates (aspartate and glutamate residues, C-termini of proteins).[2][4]

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether, amine, or ester bond, respectively.

Potential Applications

Based on its chemical reactivity, this compound can be explored for the following applications:

  • Protein Modification: Covalent labeling of cysteine or lysine residues to study protein structure and function.

  • Nucleic Acid Labeling: Modification of amino-functionalized oligonucleotides for applications in diagnostics and molecular biology.

  • Small Molecule Derivatization: Tagging of small molecules containing thiol or amine groups for detection or purification purposes.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces functionalized with nucleophilic groups.

Experimental Protocols

The following are generalized protocols for the labeling of proteins and small molecules with this compound. Note: These are starting points and will require optimization for specific applications.

Labeling of a Thiol-Containing Peptide

Objective: To covalently attach the 2-fluoro-4-methoxyphenacyl group to a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

  • Purification system (e.g., HPLC)

Protocol:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in DMF or DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours in the dark.

  • Quenching: Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-50 mM) to stop the reaction by consuming excess labeling reagent.

  • Purification: Purify the labeled peptide from the reaction mixture using reverse-phase HPLC.

  • Analysis: Characterize the labeled peptide by mass spectrometry to confirm the covalent modification.

Derivatization of an Amine-Containing Small Molecule

Objective: To derivatize a small molecule containing a primary or secondary amine with this compound.

Materials:

  • Amine-containing small molecule

  • This compound

  • Aprotic solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Triethylamine, DIEA)

  • Purification system (e.g., Flash chromatography, HPLC)

Protocol:

  • Reactant Preparation: Dissolve the amine-containing small molecule in the aprotic solvent.

  • Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Labeling Reagent Addition: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a small amount of water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the derivatized small molecule by flash chromatography on silica gel or by preparative HPLC.

  • Analysis: Characterize the product by NMR and mass spectrometry.

Data Presentation

As no quantitative data for the fluorescent properties of this compound conjugates are available, the following table provides a template for researchers to populate with their own experimental data.

ParameterLabeled Peptide/MoleculeUnlabeled Control
Excitation Max (nm) User DeterminedN/A
Emission Max (nm) User DeterminedN/A
Quantum Yield (Φ) User DeterminedN/A
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) User DeterminedN/A
Labeling Efficiency (%) User DeterminedN/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Reagent Prepare 2-Fluoro-4-methoxyphenacyl bromide Stock Solution Mix Mix Reagent and Target Reagent->Mix Target Prepare Target Molecule (e.g., Peptide in Buffer) Target->Mix Incubate Incubate (Room Temp, Dark) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Labeled Product (e.g., HPLC) Quench->Purify Analyze Characterize Product (e.g., Mass Spectrometry) Purify->Analyze

Caption: General workflow for labeling a target molecule with this compound.

reaction_pathway Reagent 2-Fluoro-4-methoxyphenacyl bromide Product Labeled Conjugate Reagent->Product SN2 Reaction Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Product LeavingGroup HBr

Caption: Reaction pathway for nucleophilic substitution of this compound.

Safety and Handling

This compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound at 2-8 °C, away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

While this compound is not a conventional fluorescent dye, its reactivity as an α-haloketone makes it a potentially useful tool for the covalent modification of biomolecules. The protocols and information provided herein offer a foundation for researchers to explore its utility in their specific applications. It is crucial to perform thorough characterization of the resulting conjugates, including an assessment of their spectroscopic properties, to determine the impact of the phenacyl modification. Future studies are warranted to elucidate the fluorescent characteristics of this compound derivatives.

References

Application Note: Derivatization of Carboxylic Acids with 2-Fluoro-4-methoxyphenacyl bromide for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a broad class of organic compounds that are often challenging to analyze by reverse-phase high-performance liquid chromatography (HPLC) due to their polarity and lack of a strong UV chromophore or fluorophore. Derivatization is a common strategy to improve their chromatographic retention and detection sensitivity. This application note details a protocol for the derivatization of carboxylic acids with 2-Fluoro-4-methoxyphenacyl bromide. This reagent converts the carboxylic acid into its corresponding phenacyl ester, which exhibits enhanced UV absorbance, facilitating sensitive detection. The derivatization reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the phenacyl bromide.

Reaction Principle

The derivatization of a carboxylic acid with this compound proceeds via an SN2 reaction. The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion, which then acts as a nucleophile. This anion attacks the α-carbon of the phenacyl bromide, displacing the bromide ion to form the 2-fluoro-4-methoxyphenacyl ester derivative.

RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., K₂CO₃) DerivReagent This compound Ester 2-Fluoro-4-methoxyphenacyl Ester DerivReagent->Ester Carboxylate->Ester + Derivatizing Reagent Salt Salt (e.g., KBr)

Caption: Reaction scheme for the derivatization of a carboxylic acid.

Experimental Protocol

This protocol provides a general procedure for the derivatization of a carboxylic acid sample. Optimization may be required for specific carboxylic acids.

Materials:

  • Carboxylic acid sample

  • This compound

  • Acetonitrile (HPLC grade)

  • Potassium carbonate (anhydrous)

  • 18-Crown-6 (optional, as a catalyst)[1]

  • Glacial acetic acid

  • Water (HPLC grade)

  • Standard laboratory glassware and equipment (vials, pipettes, heating block, etc.)

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 2 mg/mL.

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 100 µL of the carboxylic acid solution.

    • Add approximately 5 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (optional).[1]

    • Add 200 µL of the this compound solution.

    • Seal the vial and heat the mixture at 60°C for 30 minutes in a heating block.

  • Reaction Quenching:

    • After cooling to room temperature, add 10 µL of glacial acetic acid to neutralize the excess potassium carbonate and quench the reaction.

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture with an appropriate volume of the HPLC mobile phase (e.g., 1:1 acetonitrile:water).

    • The sample is now ready for injection into the HPLC system.

Quantitative Data Summary

The following table summarizes typical reaction conditions and parameters for the derivatization of carboxylic acids with phenacyl bromide reagents, which can be used as a starting point for optimization with this compound.

ParameterValue/RangeNotes
Molar Ratio (Reagent:Acid) 2:1 to 10:1An excess of the derivatizing reagent ensures complete reaction.[2]
Reaction Temperature 40 - 80 °CHigher temperatures can accelerate the reaction but may also lead to degradation. A common starting point is 60°C.
Reaction Time 15 - 60 minutesReaction completion should be monitored by HPLC. A typical time is 30 minutes.
Base K₂CO₃, N,N-diisopropylethylamineA non-nucleophilic base is required to deprotonate the carboxylic acid.[2]
Catalyst 18-Crown-6Can improve reaction efficiency, particularly for less soluble carboxylate salts.[1]
HPLC Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Standard column for separation of the resulting esters.[1]
Mobile Phase Acetonitrile/Water GradientA gradient elution is often necessary to separate derivatives from excess reagent and byproducts.[1]
Detection Wavelength (UV) ~260 nmThe phenacyl group provides strong UV absorbance in this region.[3]

Experimental Workflow

The overall workflow for the derivatization and analysis of carboxylic acids is depicted in the following diagram.

A Sample & Reagent Preparation B Derivatization Reaction (Heating) A->B C Reaction Quenching & Dilution B->C D HPLC Analysis C->D E Data Acquisition & Analysis D->E

References

2-Fluoro-4-methoxyphenacyl bromide in HPLC analysis of fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Sensitivity Analysis of Fatty Acids by HPLC Using 2-Fluoro-4-methoxyphenacyl bromide (FMPB) Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Fatty Acid Analysis

The quantitative analysis of fatty acids is critical in diverse fields, from metabolic research and clinical diagnostics to food science and biofuel development. While gas chromatography (GC) is a traditional mainstay, High-Performance Liquid Chromatography (HPLC) offers significant advantages, including the ability to analyze underivatized free fatty acids and handle thermally labile or high molecular weight species without harsh conditions.

However, a primary limitation of HPLC for fatty acid analysis is the lack of a strong native chromophore or fluorophore in most fatty acid structures, leading to poor sensitivity with common UV-Vis or fluorescence detectors[1]. To overcome this, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid moiety. This process not only enhances detection sensitivity but also can improve the chromatographic properties of the analytes on reversed-phase columns.

Phenacyl bromides are a well-established class of derivatizing agents that react with carboxylic acids to form phenacyl esters, which possess strong UV absorbance[2][3][4]. This application note introduces a specialized phenacyl reagent, This compound (FMPB) , and provides a comprehensive protocol for its use in the sensitive determination of fatty acids by HPLC.

The Reagent: this compound (FMPB)

This compound (CAS 157014-35-2) is an α-bromoacetophenone derivative designed for enhanced analytical performance.[5][6]

  • Structure: C₉H₈BrFO₂

  • Molecular Weight: 247.06 g/mol [7]

  • Key Features:

    • Phenacyl Core: Provides a strong chromophore for high-sensitivity UV detection.

    • Methoxy Group (-OCH₃): As an auxochromic group, it is expected to shift the UV absorption maximum (bathochromic shift) to a longer, more selective wavelength compared to unsubstituted phenacyl bromide, potentially minimizing interference from matrix components.

    • Fluoro Group (-F): The high electronegativity of the fluorine atom can modify the electronic properties of the aromatic ring, potentially enhancing UV absorbance or inducing fluorescence, and may also improve chromatographic resolution.

The combination of these functional groups makes FMPB a promising reagent for achieving low detection limits and robust quantification of fatty acids.

Mechanism of Derivatization

The derivatization of fatty acids with FMPB proceeds via a classic nucleophilic substitution reaction (Sɴ2). The carboxylate anion of the fatty acid acts as the nucleophile, attacking the α-carbon of the FMPB and displacing the bromide ion to form a stable phenacyl ester. The reaction is typically facilitated by a non-nucleophilic base or a catalyst to deprotonate the carboxylic acid, thereby increasing its nucleophilicity.

Figure 1: Derivatization of a fatty acid with FMPB.

Experimental Protocols

This section provides a step-by-step methodology for sample preparation, derivatization, and HPLC analysis. The protocol is adapted from established methods for the closely related reagent, p-bromophenacyl bromide, and represents a robust starting point for method development with FMPB.[8][9]

Part 1: Sample Preparation (Saponification)

For fatty acids present in complex lipids (e.g., triglycerides, phospholipids), a saponification step is required to release the free fatty acids.

  • Sample Hydrolysis:

    • To an appropriate amount of sample (e.g., 10-50 mg of oil or lipid extract) in a screw-cap glass tube, add 2 mL of 0.5 M methanolic KOH.

    • Blanket the tube with nitrogen, seal tightly, and heat at 80-90°C for 1 hour with occasional vortexing.

  • Acidification & Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water and acidify to pH < 3 with 6 M HCl. Confirm the pH with indicator paper.

    • Extract the free fatty acids by adding 3 mL of hexane (or diethyl ether) and vortexing vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer containing the fatty acids to a clean vial.

    • Repeat the extraction step on the aqueous layer and combine the organic extracts.

  • Solvent Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. The dried residue contains the free fatty acids ready for derivatization.

Part 2: Derivatization with FMPB

Causality: This procedure uses acetonitrile as the solvent due to its compatibility with reversed-phase HPLC. A base (N,N-diisopropylethylamine) is used to deprotonate the fatty acids, creating the carboxylate anion needed for the reaction, without being strongly nucleophilic itself.[10] Heating accelerates the reaction to ensure complete derivatization in a practical timeframe.[8]

  • Reagent Preparation:

    • FMPB Solution: Prepare a solution of this compound in acetonitrile (e.g., 5 mg/mL). Safety: FMPB is a lachrymator and skin irritant; handle in a fume hood with appropriate personal protective equipment.[5]

    • Base Solution: Prepare a solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile (e.g., 2 mg/mL).

  • Derivatization Reaction:

    • Reconstitute the dried fatty acid residue from Part 1 in 200 µL of acetonitrile.

    • Add 100 µL of the FMPB solution.

    • Add 50 µL of the DIPEA solution. The amount of FMPB and base should be in molar excess relative to the estimated amount of fatty acids.

    • Seal the vial tightly and heat at 75-80°C for 30 minutes.[8]

  • Post-Reaction:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.

Figure 2: Workflow for FMPB Derivatization and Analysis.
Part 3: HPLC Analysis

Causality: A C18 reversed-phase column is ideal for separating fatty acids based on their hydrophobicity (chain length and degree of unsaturation). A gradient elution starting with a higher aqueous content allows for the retention of shorter-chain acids, while increasing the organic solvent (acetonitrile) content is necessary to elute the more hydrophobic, longer-chain acids in a reasonable time with good peak shape.

Parameter Recommended Condition
HPLC System Any standard HPLC with a UV/Vis or Photodiode Array (PDA) Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 80% to 100% B; 20-25 min: 100% B; 25.1-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10-20 µL
Detection Wavelength Initial setting: 265 nm . Optimization is required.

Method Development Note: The optimal detection wavelength for FMPB-esters has not been definitively published. It is strongly recommended to use a PDA detector during initial method development to scan the UV-Vis spectrum of the derivatized fatty acid peaks and determine the precise wavelength of maximum absorbance (λmax). Based on related phenacyl compounds, this is expected to be in the 260-270 nm range.[9] Furthermore, the fluoro- and methoxy- substitutions may confer fluorescence. It is advisable to screen the derivatives on a fluorescence detector (if available) to explore potential gains in sensitivity and selectivity.

Trustworthiness: System Validation

To ensure the reliability of the results, the analytical method must be validated. Key validation parameters include:

  • Specificity: Analyze a blank matrix (reagents only) to ensure no interfering peaks are present at the retention times of the target fatty acid derivatives.

  • Linearity: Prepare a series of calibration standards of known fatty acid concentrations, derivatize them using the protocol, and inject them into the HPLC. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of a fatty acid that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to assess the repeatability (intra-day precision) and intermediate precision (inter-day). Accuracy can be determined by analyzing a certified reference material or by spiking a blank matrix with known amounts of fatty acids and calculating the percent recovery.

Conclusion and Field Insights

The use of this compound (FMPB) as a pre-column derivatization reagent offers a promising strategy for the high-sensitivity HPLC analysis of fatty acids. By attaching a tailored chromophore, this method overcomes the inherent detection limitations of these crucial biomolecules. The protocol provided herein, based on well-established principles of phenacyl esterification, serves as a comprehensive starting point for researchers. The unique electronic properties conferred by the fluoro and methoxy substituents are hypothesized to provide enhanced UV absorbance and superior chromatographic performance, justifying the exploration of this reagent as a valuable alternative to more common derivatizing agents. Successful implementation requires careful optimization of the detection wavelength and thorough method validation to ensure data of the highest quality and integrity.

References

Application of 2-Fluoro-4-methoxyphenacyl Bromide in Proteomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

2-Fluoro-4-methoxyphenacyl bromide is a chemical compound with the molecular formula C9H8BrFO2.[1][2][3][4] While it is listed as a building block for protein degraders, its direct and detailed application in proteomics research is not yet extensively documented in publicly available literature.[2] However, based on the reactivity of the phenacyl bromide functional group, which is a known α-halo ketone, this compound can be proposed as a valuable tool for chemical proteomics, particularly for the study of protein-protein interactions and the identification of drug targets.

The core reactivity of phenacyl bromides is their ability to act as alkylating agents, with a known propensity to react with nucleophilic amino acid residues such as cysteine. This reactivity can be harnessed to covalently label proteins. The presence of the fluoro and methoxy groups on the phenyl ring can modulate the reactivity and provide probes for studying specific protein environments.

This document provides a detailed, albeit prospective, set of protocols and application notes for the use of this compound in proteomics research, aimed at researchers, scientists, and drug development professionals. The methodologies described are based on established chemical proteomics workflows for similar reactive compounds.

Proposed Application: Covalent Labeling of Cysteine Residues for Target Identification and Validation

A primary application of this compound in proteomics is its use as a cysteine-reactive covalent probe. Cysteine residues play critical roles in protein structure, function, and regulation, and their nucleophilic thiol side chains can be targeted by electrophilic compounds. By covalently modifying cysteine residues, researchers can:

  • Identify the binding targets of a molecule of interest: If this compound is part of a larger molecule (e.g., a drug candidate), it can be used to covalently link the molecule to its protein target(s), enabling their identification by mass spectrometry.

  • Profile reactive cysteines across the proteome: This can provide insights into the functional state of the proteome and identify cysteines involved in redox signaling or those that are particularly susceptible to modification.

  • Validate protein-protein interactions: By incorporating the reactive group into a protein, it can be used to cross-link to interacting partners.[5]

For these applications, it is often beneficial to use a modified version of this compound that includes a bioorthogonal handle, such as an alkyne or azide group. This allows for a two-step labeling procedure where the protein is first labeled with the probe, and then a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached via "click chemistry".[6][7]

Experimental Workflow

The general workflow for using a cysteine-reactive probe like this compound in a chemical proteomics experiment is as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate Preparation protein_quant Protein Quantification cell_lysate->protein_quant probe_labeling Incubation with Probe protein_quant->probe_labeling click_chemistry Click Chemistry with Reporter Tag probe_labeling->click_chemistry enrichment Affinity Purification (e.g., Streptavidin beads) click_chemistry->enrichment on_bead_digestion On-Bead Digestion enrichment->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis & Target Identification lc_ms->data_analysis

Figure 1: Experimental workflow for chemical proteomics using a cysteine-reactive probe.

Signaling Pathway Investigation: A Hypothetical Example

A potential application of this technology is in the study of signaling pathways that are regulated by redox-sensitive cysteine modifications. For example, the Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and contains key cysteine residues that are sensitive to oxidative stress. A probe based on this compound could be used to identify proteins that are regulated by similar mechanisms.

signaling_pathway cluster_pathway Hypothetical Redox-Sensitive Signaling Pathway ROS Reactive Oxygen Species (ROS) ProteinA Protein A (Redox Sensor) ROS->ProteinA Oxidative Modification of Cys Probe Cysteine-Reactive Probe (this compound derivative) Probe->ProteinA Covalent Labeling of Cys ProteinB Protein B (Effector) ProteinA->ProteinB Signal Transduction Response Cellular Response ProteinB->Response

Figure 2: Hypothetical signaling pathway susceptible to investigation by a cysteine-reactive probe.

Experimental Protocols

The following are detailed protocols for a chemical proteomics experiment using a hypothetical alkyne-modified version of this compound. These protocols should be adapted and optimized for specific experimental systems.

Protocol 1: Labeling of Cellular Proteomes

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer without DTT or other reducing agents)

  • Protease and phosphatase inhibitor cocktails

  • Alkyne-modified this compound probe (stock solution in DMSO)

  • BCA protein assay kit

  • Click chemistry reagents:

    • Azide-biotin tag

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS, high salt buffer)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (proteome).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Normalize the protein concentration of all samples to 1-2 mg/mL.

  • Probe Labeling:

    • To 1 mg of proteome, add the alkyne-modified probe to a final concentration of 10-50 µM.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Click Chemistry:

    • To the labeled proteome, add the following reagents in order:

      • Azide-biotin (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin agarose beads to the reaction mixture.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers (e.g., PBS, high salt buffer, PBS) to remove non-specifically bound proteins.

Protocol 2: On-Bead Digestion for Mass Spectrometry

Materials:

  • Enriched protein-bound beads from Protocol 1

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in reduction buffer and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add alkylation buffer. Incubate for 20 minutes in the dark.

  • Trypsin Digestion:

    • Wash the beads with digestion buffer.

    • Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 enzyme to protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Presentation

Following LC-MS/MS analysis and data processing, the quantitative results can be summarized in a table. This allows for easy comparison of protein abundance between different experimental conditions.

Protein AccessionGene SymbolProtein NamePeptide SequenceFold Change (Treatment vs. Control)p-value
P01234GENE1Protein 1AGFV...K2.50.001
Q56789GENE2Protein 2YLGT...R-3.20.005
..................

This table provides a clear summary of the proteins that are significantly enriched upon treatment with the probe, indicating that they are potential targets of the compound. Further validation experiments would be required to confirm these interactions.

References

Synthesizing Heterocyclic Scaffolds with 2-Fluoro-4-methoxyphenacyl bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-4-methoxyphenacyl bromide as a key building block. The protocols outlined herein are designed to be a practical guide for researchers in medicinal chemistry and drug development, offering step-by-step instructions for the synthesis of thiazoles, imidazoles, and oxazoles.

Introduction

This compound is a versatile bifunctional reagent, incorporating an α-haloketone moiety that is highly reactive towards a variety of nucleophiles. This reactivity makes it an excellent starting material for the construction of diverse heterocyclic systems, which are foundational scaffolds in many pharmaceutical agents. The presence of the fluorine atom and the methoxy group on the phenyl ring allows for the introduction of specific electronic and steric properties into the final molecules, which can be crucial for modulating biological activity.

This guide focuses on three key cyclization strategies: the Hantzsch thiazole synthesis, a modified Debus-Radziszewski imidazole synthesis, and the Robinson-Gabriel synthesis of oxazoles.

Thiazole Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction proceeds via the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea derivative.

General Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagent1 This compound conditions Solvent (e.g., Ethanol) Heat reagent1->conditions reagent2 Thioamide / Thiourea (R-CS-NH2) reagent2->conditions product 4-(2-Fluoro-4-methoxyphenyl) -2-substituted-thiazole conditions->product Cyclocondensation

Caption: Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(2-fluoro-4-methoxyphenyl)thiazole
  • Reagent Preparation: In a round-bottom flask, dissolve thiourea (1.2 mmol) in 15 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add this compound (1.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78°C) and maintained for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is neutralized with a saturated solution of sodium bicarbonate, filtered, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data for Thiazole Synthesis
HeterocycleReactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-arylthiazoleThioureaEthanol78 (Reflux)3-585-95General Hantzsch Protocol[1]
2-Methyl-4-arylthiazoleThioacetamideEthanol78 (Reflux)3-580-90General Hantzsch Protocol
2-Phenyl-4-arylthiazoleThiobenzamideEthanol78 (Reflux)4-675-85General Hantzsch Protocol

Note: Yields are typical for Hantzsch thiazole syntheses with substituted phenacyl bromides and may vary for this compound.

Imidazole Synthesis

The synthesis of imidazoles can be achieved through the reaction of an α-haloketone with an amidine. This reaction provides a straightforward route to 2,4-disubstituted imidazoles. A robust method involves the use of an aqueous tetrahydrofuran (THF) solvent system with potassium bicarbonate as the base.[2]

General Reaction Scheme:

Imidazole_Synthesis reagent1 This compound conditions THF / H2O Reflux reagent1->conditions reagent2 Amidine Hydrochloride (R-C(NH)NH2·HCl) reagent2->conditions base K2CO3 base->conditions product 4-(2-Fluoro-4-methoxyphenyl) -2-substituted-imidazole conditions->product Cyclocondensation Oxazole_Synthesis reagent1 This compound conditions Chlorobenzene Reflux reagent1->conditions reagent2 Primary Amide (R-CO-NH2) reagent2->conditions product 5-(2-Fluoro-4-methoxyphenyl) -2-substituted-oxazole conditions->product Cyclization

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-methoxyphenacyl bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-Fluoro-4-methoxyphenacyl bromide (CAS: 157014-35-2) has emerged as a highly valuable and versatile intermediate. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents on the phenyl ring, combined with the inherent reactivity of the α-bromo ketone moiety, provide a powerful tool for constructing diverse molecular architectures. This guide provides an in-depth analysis of its reactivity, detailed experimental protocols for its application, and critical safety guidelines for its handling, aimed at researchers and professionals in drug discovery and development.

Introduction: The Synthetic Advantage of Substituted Phenacyl Bromides

Phenacyl bromides are a well-established class of organic intermediates, prized for their dual reactive sites: the electrophilic carbonyl carbon and, more significantly, the adjacent carbon bearing the bromine atom.[1] This α-carbon is highly susceptible to nucleophilic substitution, making phenacyl bromides ideal precursors for a vast array of chemical transformations, particularly in the synthesis of heterocyclic compounds which form the core of many pharmaceuticals.[1]

This compound distinguishes itself through the specific substitution on its aromatic ring. The presence of:

  • A Fluorine Atom: Strategically placed at the 2-position, it can enhance metabolic stability, improve binding affinity to target proteins through unique electronic interactions, and modulate the pKa of adjacent functional groups.

  • A Methoxy Group: Located at the 4-position, this electron-donating group influences the overall electronic character of the molecule and can serve as a handle for further modification or as a key pharmacophoric feature.

This combination makes the 2-fluoro-4-methoxyphenyl moiety a desirable scaffold in drug design, and this compound is the premier reagent for introducing it into a target molecule.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 157014-35-2[2][3][4]
Molecular Formula C₉H₈BrFO₂[2][3]
Molecular Weight 247.06 g/mol [2]
Appearance Off-white to pale yellow crystalline powder[5]
Purity Typically ≥95-98%[2][3]
Synonym 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone[2][4]
Storage 2 - 8 °C, in a dry, well-ventilated area[6]

Causality of Reactivity:

The primary utility of this compound stems from the reactivity of the α-bromo ketone functional group. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic. This renders the molecule exceptionally reactive towards nucleophiles in SN2 substitution reactions .[1] This predictable reactivity allows for the precise and efficient formation of new carbon-heteroatom or carbon-carbon bonds, which is a cornerstone of complex molecule synthesis.

G cluster_reactants Reactants cluster_product Product Nu Nu:⁻ Intermediate This compound Nu->Intermediate Sɴ2 Attack Product Alkylated Product Intermediate->Product Bond Formation Br Br⁻ Intermediate->Br Leaving Group Departure

Caption: General SN2 reaction pathway.

Experimental Protocols & Methodologies

The following protocols are representative of the core applications of this compound in drug synthesis.

Protocol 1: Synthesis of Heterocyclic Scaffolds (e.g., Imidazoles)

This protocol describes a general procedure for synthesizing substituted imidazoles, a common core in many APIs, via condensation with an amidine.

Principle (Hantzsch-type Synthesis): The reaction proceeds via initial SN2 alkylation of the amidine nitrogen onto the α-carbon of the phenacyl bromide, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.

G A 1. Combine Reactants - this compound (1.0 eq) - Amidine Salt (1.1 eq) - Solvent (e.g., Ethanol) B 2. Add Base - Add NaHCO₃ or Et₃N (2.5 eq) - Stir at room temperature A->B C 3. Reaction - Heat mixture to reflux (e.g., 80°C) - Monitor by TLC (4-6 hours) B->C D 4. Workup - Cool to RT - Remove solvent in vacuo - Add water and extract with EtOAc C->D E 5. Purification - Wash organic layer (brine) - Dry over Na₂SO₄ - Concentrate and purify by column chromatography D->E F Final Product Substituted Imidazole Derivative E->F

Caption: Workflow for imidazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the desired amidine hydrochloride salt (1.1 eq). Add absolute ethanol as the solvent (approx. 0.2 M concentration).

  • Base Addition: To the stirred suspension, add sodium bicarbonate (2.5 eq) portion-wise. The use of a mild inorganic base is crucial to neutralize the HCl salt and the HBr generated during the reaction without promoting side reactions.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the phenacyl bromide spot indicates reaction completion, typically within 4-6 hours.

  • Workup: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted imidazole derivative.

Protocol 2: SN2 Alkylation of Phenols or Thiols

This protocol details the use of the intermediate as a potent alkylating agent for O- or S-nucleophiles, a common strategy to link molecular fragments.

Principle: In a polar aprotic solvent, a non-nucleophilic base deprotonates the phenol or thiol, generating a potent nucleophile (phenoxide or thiolate). This anion then displaces the bromide from this compound in a classic SN2 reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the phenol or thiol nucleophile (1.0 eq) and this compound (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the solution. Cesium carbonate is often preferred for its higher solubility and ability to accelerate SN2 reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. For less reactive nucleophiles, gentle heating (40-50°C) may be required.

  • Monitoring: Monitor the consumption of the starting materials by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-water, which will often precipitate the crude product. If an oil forms, extract with an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.

Safety, Handling, and Storage

Trustworthiness through Safety: The utility of any chemical reagent is contingent upon its safe handling. This compound is a potent irritant and lachrymator and requires strict adherence to safety protocols.

GHS Hazard Information:

Hazard ClassGHS CodeStatementReference
Skin CorrosionH314Causes severe skin burns and eye damage[6]
Eye DamageH318Causes serious eye damage[6]
Respiratory IrritationH335May cause respiratory irritation[6][7]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An emergency eye wash station and safety shower must be immediately accessible.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[6]

    • Skin and Body: Wear a flame-retardant lab coat and closed-toe shoes.[6]

  • Handling: Avoid all personal contact, including inhalation and skin/eye contact.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong bases and strong oxidizing agents.[6]

Conclusion

This compound is a synthetically powerful and versatile intermediate whose value in drug discovery is well-established. Its predictable reactivity, centered on the α-bromo ketone moiety, allows for its reliable incorporation into complex molecular scaffolds. By understanding the causality behind its reactivity and adhering strictly to the detailed protocols and safety guidelines presented, researchers can effectively leverage this building block to accelerate the synthesis of novel pharmaceutical candidates.

References

Application Notes: 2-Fluoro-4-methoxyphenacyl Bromide in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenacyl bromide is a valuable reagent in synthetic organic chemistry, particularly for the protection of carboxylic acids and potentially other functional groups such as phosphates and thiophosphates. As a member of the phenacyl bromide family, it serves as a photoremovable protecting group, often referred to as a "caging" group. This allows for the controlled release of a protected molecule upon irradiation with light, providing spatial and temporal control over its activity. This feature is of significant interest in the development of prodrugs, in chemical biology for the controlled release of bioactive molecules, and in materials science.

The presence of the fluorine atom and the methoxy group on the phenacyl ring is anticipated to modulate the photophysical and chemical properties of the protecting group compared to unsubstituted phenacyl derivatives. The fluorine atom can influence the absorption wavelength and the kinetics of photorelease, while the methoxy group may affect the stability and reactivity of the compound.

These application notes provide an overview of the anticipated use of this compound as a photolabile protecting group, including detailed, generalized protocols for the protection of carboxylic acids and the subsequent photolytic deprotection.

Key Applications

  • Protection of Carboxylic Acids: Formation of photolabile 2-fluoro-4-methoxyphenacyl esters.

  • Caged Compounds: Synthesis of biologically inactive precursors of active molecules (e.g., drugs, neurotransmitters, or signaling molecules) that can be activated with light.

  • Prodrug Development: Design of therapeutic agents that are activated at a specific site in the body upon light exposure, potentially reducing systemic side effects.

  • Controlled Polymerization: Initiation of polymerization reactions in a controlled manner using light.

Data Presentation

Protecting GroupSubstrateProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)Quantum Yield (Φ)Reference
2-Fluoro-4-methoxyphenacyl Carboxylic AcidNot ReportedUV Light (λ ~300-350 nm)Not ReportedNot Reported-
p-Hydroxyphenacylγ-Aminobutyric acid (GABA)Not ReportedUV Light (λ < 350 nm) in aqueous solutionHigh~0.20 ± 0.05[1]
2,5-DimethylphenacylVarious Carboxylic AcidsNot ReportedUV Light (254-366 nm) in Benzene or MethanolQuantitativeNot Reported[2]

Experimental Protocols

The following are generalized protocols for the protection of carboxylic acids using this compound and the subsequent photolytic deprotection. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with this compound to form the corresponding photolabile ester.

Materials:

  • Carboxylic acid of interest

  • This compound

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, acetone, or dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the base (1.1 equivalents) in the chosen anhydrous solvent.

  • Addition of Protecting Group: To the stirred solution, add this compound (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion, depending on the reactivity of the carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., triethylammonium bromide) has formed, remove it by filtration.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methoxyphenacyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected carboxylic acid.

Protocol 2: Photolytic Deprotection of a 2-Fluoro-4-methoxyphenacyl Ester

This protocol describes the cleavage of the 2-Fluoro-4-methoxyphenacyl protecting group using UV light to release the free carboxylic acid.

Materials:

  • 2-Fluoro-4-methoxyphenacyl ester

  • A suitable solvent (e.g., a mixture of acetonitrile and water, or methanol)

  • A UV lamp with an appropriate wavelength output (typically in the range of 300-350 nm)

  • Quartz reaction vessel (if using a high-intensity lamp)

Procedure:

  • Solution Preparation: Dissolve the 2-Fluoro-4-methoxyphenacyl ester in the chosen solvent in a photolysis-compatible reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Irradiation: Irradiate the solution with a UV lamp. The choice of wavelength and irradiation time will depend on the specific substrate and the lamp's intensity. It is recommended to use a wavelength where the phenacyl chromophore absorbs strongly.

  • Reaction Monitoring: Monitor the deprotection reaction by TLC, LC-MS, or HPLC to follow the disappearance of the starting material and the appearance of the deprotected carboxylic acid.

  • Work-up: Upon completion of the photolysis, remove the solvent under reduced pressure.

  • Purification: The resulting crude carboxylic acid can be purified by standard methods such as crystallization, extraction, or chromatography to remove the photolytic byproducts (e.g., 2-fluoro-4-methoxyphenylacetic acid).

Mandatory Visualizations

Chemical Structures and Reaction Scheme

Caption: General scheme for protection and deprotection.

Experimental Workflow

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_p Dissolve Carboxylic Acid and Base add_reagent Add this compound start_p->add_reagent monitor_p Monitor Reaction (TLC/LC-MS) add_reagent->monitor_p workup_p Work-up and Extraction monitor_p->workup_p purify_p Purify by Column Chromatography workup_p->purify_p end_p Protected Ester purify_p->end_p start_d Dissolve Protected Ester irradiate Irradiate with UV Light start_d->irradiate monitor_d Monitor Deprotection (TLC/HPLC) irradiate->monitor_d workup_d Work-up monitor_d->workup_d purify_d Purify Deprotected Acid workup_d->purify_d end_d Free Carboxylic Acid purify_d->end_d

Caption: Experimental workflow for protection and deprotection.

Signaling Pathway Analogy: Caged Compound Activation

G cluster_pathway Activation of a Biological Pathway using a Caged Compound caged_compound Caged Bioactive Molecule (Inactive) active_molecule Active Bioactive Molecule caged_compound->active_molecule light Light Stimulus (hν) light->caged_compound Photolysis receptor Biological Receptor active_molecule->receptor Binding cellular_response Cellular Response receptor->cellular_response Signal Transduction

Caption: Conceptual pathway for light-induced activation.

References

Application Note: Sensitive Quantification of Biological Organic Acids in Complex Matrices using Phenacyl Bromide Derivatization and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological organic acids are a diverse group of molecules that play critical roles in a myriad of physiological and pathological processes, including central energy metabolism (e.g., the Krebs cycle), fatty acid metabolism, and cellular signaling. Accurate and sensitive quantification of these compounds in complex biological matrices such as plasma, urine, tissues, and cells is paramount for understanding disease mechanisms, identifying novel biomarkers, and advancing drug development.

However, the inherent physicochemical properties of many organic acids—high polarity and low volatility—pose significant analytical challenges for conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS). These characteristics often lead to poor chromatographic retention, low ionization efficiency, and consequently, inadequate sensitivity.

Chemical derivatization with phenacyl bromides is a robust strategy to overcome these limitations. This approach converts the polar carboxylic acid group into a less polar, more hydrophobic phenacyl ester. This modification not only enhances retention on reversed-phase columns but also significantly improves ionization efficiency in positive electrospray ionization (ESI) mode, leading to a substantial increase in sensitivity. This application note provides detailed protocols for the derivatization of biological organic acids using phenacyl bromides and their subsequent analysis by LC-MS/MS.

Principle of Derivatization

The derivatization reaction involves the esterification of a carboxylic acid with a phenacyl bromide reagent, such as p-bromophenacyl bromide or dimethylaminophenacyl bromide (DmPABr), under mildly basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the electrophilic benzylic carbon of the phenacyl bromide, displacing the bromide ion to form a stable phenacyl ester. The resulting derivative exhibits increased hydrophobicity and can be readily ionized in positive ESI mode, often leading to a characteristic neutral loss of the phenacyl group during fragmentation in MS/MS analysis, which is useful for targeted quantification.

dot

Caption: Chemical reaction for the derivatization of a biological organic acid with phenacyl bromide.

Experimental Protocols

Materials and Reagents
  • Phenacyl bromide reagent (e.g., p-bromophenacyl bromide or dimethylaminophenacyl bromide)

  • Organic solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (all LC-MS grade)

  • Reagent for pH adjustment: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Internal Standards (IS): Stable isotope-labeled analogues of the target organic acids are recommended for accurate quantification.

  • Ultrapure water

  • Sample preparation consumables: microcentrifuge tubes, pipettes, vials, SPE cartridges (if necessary).

Sample Preparation

The appropriate sample preparation protocol will vary depending on the biological matrix. The goal is to extract the organic acids and remove interfering substances like proteins and phospholipids.

Protocol 1: Plasma/Serum Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard(s).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Protocol 2: Tissue Sample Preparation

  • Homogenization: Homogenize approximately 20-50 mg of frozen tissue in 1 mL of ice-cold 80% methanol using a bead beater or other tissue homogenizer.[1]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Protocol 3: Cell Culture Sample Preparation

  • Cell Lysis: For adherent cells, wash the cells with ice-cold phosphate-buffered saline (PBS), then add ice-cold 80% methanol to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in ice-cold 80% methanol.

  • Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of acetonitrile.

  • Addition of Reagents: Add 10 µL of a 50 mM solution of the phenacyl bromide reagent in acetonitrile and 5 µL of a 5% (v/v) solution of triethylamine in acetonitrile.

  • Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes.

  • Quenching (Optional): After incubation, the reaction can be quenched by adding a small amount of an acid, such as formic acid, to neutralize the base.

  • Dilution and Injection: Dilute the derivatized sample with the initial mobile phase (e.g., 1:1 with 10% acetonitrile in water) to an appropriate concentration for LC-MS analysis and transfer to an autosampler vial.

dot

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Extraction of Organic Acids (e.g., Protein Precipitation, Homogenization) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in ACN Drying->Reconstitution Add_Reagents Add Phenacyl Bromide & Base Catalyst Reconstitution->Add_Reagents Incubation Incubate at 60°C for 30 min Add_Reagents->Incubation Dilution Dilute Sample Incubation->Dilution Injection Inject into LC-MS/MS System Dilution->Injection Data_Analysis Data Acquisition & Quantification Injection->Data_Analysis

Caption: Experimental workflow for the derivatization and analysis of biological organic acids.

LC-MS/MS Analysis

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized for the specific analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Key Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for each derivatized analyte.

Quantitative Data

The use of phenacyl bromide derivatization significantly improves the limits of detection (LOD) and quantification (LOQ) for organic acids. The following tables provide representative quantitative data for various organic acids derivatized with phenacyl bromide analogs.

Table 1: Quantitative Performance for Selected Organic Acids Derivatized with a Brominated Reagent

AnalyteLOD (µg/L)LOQ (µg/L)
Lactic Acid1030
Pyruvic Acid515
Succinic Acid412
Fumaric Acid0.93

Data adapted from a study using 4-bromo-N-methylbenzylamine, a phenacyl bromide analog.

Table 2: General Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy/Recovery85-115%
Sensitivity Improvement200 to 2000-fold increase compared to underivatized analysis.[2]

Conclusion

Derivatization of biological organic acids with phenacyl bromides is a highly effective strategy to enhance the sensitivity and chromatographic performance in LC-MS analysis. This application note provides a comprehensive overview and detailed protocols for the successful implementation of this method in a research or drug development setting. The significant improvement in quantitative performance allows for the reliable measurement of low-abundance organic acids in complex biological matrices, thereby facilitating a deeper understanding of their roles in health and disease.

References

2-Fluoro-4-methoxyphenacyl Bromide: A Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The strategic design and synthesis of these components are crucial for the development of effective and selective protein degraders.

This document provides detailed application notes and protocols for the use of 2-Fluoro-4-methoxyphenacyl bromide as a versatile electrophilic building block for the synthesis of novel protein degraders. The presence of an α-bromo ketone provides a reactive handle for covalent linkage to a nucleophilic linker, while the 2-fluoro-4-methoxyphenyl moiety can serve as a recognition element for various protein targets, particularly kinases. These notes are intended to guide researchers in the design, synthesis, and evaluation of new PROTACs for therapeutic and research applications.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the building block is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Solid
Purity Typically ≥97%
CAS Number 157014-35-2

PROTAC-Mediated Protein Degradation: A Mechanistic Overview

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein. The PROTAC molecule is then released and can engage in another catalytic cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule (e.g., containing 2-Fluoro-4-methoxyphenyl) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthetic route to a PROTAC, where this compound serves as the warhead. The synthesis involves the reaction of the α-bromo ketone with a bifunctional linker containing a nucleophilic amine, followed by coupling to an E3 ligase ligand.

Workflow for PROTAC Synthesis:

Synthesis_Workflow start 2-Fluoro-4-methoxyphenacyl Bromide intermediate Warhead-Linker-COOH start->intermediate Nucleophilic Substitution linker Amine-Linker-COOH (e.g., Amino-PEG-acid) linker->intermediate protac Final PROTAC intermediate->protac Amide Coupling e3_ligand E3 Ligase Ligand-NH2 (e.g., Pomalidomide amine) e3_ligand->protac purification Purification (HPLC) protac->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A general workflow for the synthesis of a PROTAC.

Step 1: Coupling of this compound with an Amine-Linker

  • Reaction Setup: In a round-bottom flask, dissolve the amine-functionalized linker (e.g., a Boc-protected amino-PEG-acid, 1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution to act as a proton scavenger.

  • Addition of Warhead: To the stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.

Step 2: Coupling of the Warhead-Linker Intermediate with an E3 Ligase Ligand

  • Deprotection (if necessary): If a Boc-protected linker was used, deprotect the amine group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Amide Coupling: Dissolve the warhead-linker intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (e.g., pomalidomide with an amine handle, 1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol 2: Western Blot for Measuring Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of the target protein induced by the PROTAC.[2][3]

Workflow for Western Blot Analysis:

Western_Blot_Workflow cell_culture Cell Culture & Treatment (Dose-response/Time-course) lysis Cell Lysis & Protein Quantification (BCA) cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: A typical workflow for Western blot analysis of PROTAC activity.

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Protocol 3: Cell Viability Assay

Assessing the effect of the PROTAC on cell viability is crucial to distinguish between targeted degradation and general cytotoxicity.[4] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation

Quantitative data from the evaluation of PROTACs should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Illustrative Degradation and Viability Data for a Hypothetical PROTAC

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
PROTAC-X Kinase YCancer Cell Line A50>90150
PROTAC-X Kinase YCancer Cell Line B75>85250
Negative Control Kinase YCancer Cell Line A>10000<10>10000

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Characterization Data for a Synthesized PROTAC

Analytical MethodResult
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
HRMS (m/z) Calculated: [M+H]⁺, Found: [M+H]⁺
Purity (HPLC) >98%

Safety and Handling

This compound is a lachrymator and can cause skin and eye irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its reactive α-bromo ketone functionality allows for straightforward incorporation into PROTAC scaffolds through nucleophilic substitution reactions. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate new PROTACs based on this promising starting material, thereby accelerating the discovery of new therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Derivatization with 2-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-tested solutions to common challenges encountered during derivatization with 2-Fluoro-4-methoxyphenacyl bromide. This guide is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am not seeing any product peak in my chromatogram after derivatization. What are the likely causes?

Answer:

This is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits.

  • Reagent Integrity: this compound is a reactive compound.[1] Ensure that your reagent has been stored correctly, protected from moisture and light, to prevent degradation. Over time, hydrolysis of the bromide can occur, rendering it inactive. It's advisable to use a fresh batch or verify the purity of your existing stock if it has been stored for an extended period.

  • Reaction Conditions: The derivatization of carboxylic acids with phenacyl bromides typically requires a basic catalyst and heat to proceed efficiently.[2][3] If you are experiencing a complete lack of product, review the following:

    • Catalyst: Are you using a suitable catalyst, such as potassium carbonate (K2CO3) or a tertiary amine? The catalyst is crucial for deprotonating the carboxylic acid, making it a more effective nucleophile.

    • Temperature: Many protocols suggest heating the reaction mixture, often between 60-90°C, to drive the reaction to completion.[2] Room temperature reactions may be too slow or inefficient.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile or acetone are generally preferred as they can dissolve both the analyte and the reagents without interfering with the reaction.

  • pH of the Reaction Mixture: The pH of your reaction is a critical parameter. For the carboxylate anion to be the active nucleophile, the pH should be above the pKa of the carboxylic acid but not so high as to cause significant hydrolysis of the phenacyl bromide reagent.

Below is a DOT script illustrating the logical flow for troubleshooting a complete reaction failure.

Caption: Troubleshooting workflow for absence of derivatization product.

Question 2: My reaction is yielding multiple peaks for a single analyte. How can I resolve this?

Answer:

The appearance of multiple peaks for a single analyte can be perplexing and is often due to side reactions or impurities.

  • Excess Reagent and Impurities: Derivatization reactions are often run with a significant molar excess of the reagent to drive the reaction to completion.[4] Any impurities in the this compound will also be present in excess and may appear as extra peaks in your chromatogram. It is also possible that the excess reagent itself is being detected.

  • Side Reactions: Phenacyl bromides are reactive towards various nucleophiles.[5] If your sample matrix is complex and contains other nucleophilic functional groups (e.g., thiols, amines), these may also react with the derivatizing agent, leading to multiple products. The stability of the formed ester can also be a factor; under certain pH conditions, hydrolysis back to the carboxylic acid can occur.

  • Incomplete Reactions: If the reaction does not go to completion, you will see a peak for the unreacted analyte in addition to the derivatized product.

To address these issues, consider the following:

Potential Cause Recommended Solution
Excess Reagent/Impurities Optimize the molar ratio of the derivatizing reagent to the analyte. A 4- to 5-fold molar excess is often sufficient.[2] Consider a sample clean-up step post-derivatization to remove excess reagent.
Side Reactions If your sample matrix is complex, a pre-derivatization clean-up using solid-phase extraction (SPE) can isolate the carboxylic acids and remove interfering compounds.
Incomplete Reaction Re-optimize your reaction conditions: increase the reaction time, temperature, or catalyst concentration.

The following diagram outlines the decision-making process for addressing multiple product peaks.

Caption: Decision tree for resolving multiple peaks in a chromatogram.

Question 3: The derivatization yield is low and inconsistent. How can I improve the reproducibility?

Answer:

Low and inconsistent yields are often a sign of suboptimal or poorly controlled reaction conditions.

  • Precise Control of Reaction Parameters: Derivatization is a chemical reaction, and as such, is sensitive to changes in temperature, time, and reagent concentrations.[6] Ensure that your heating block or water bath provides a consistent and accurate temperature. Use precise timing for the reaction, and ensure that all reagents are accurately dispensed.

  • Homogeneity of the Reaction Mixture: Ensure that all components are fully dissolved in the reaction solvent. If any of the reactants or the catalyst are not fully in solution, the reaction will be heterogeneous and likely irreproducible. Sonication can sometimes aid in dissolving all components.

  • Water Content: The presence of water can be detrimental to the reaction in two ways: it can hydrolyze the this compound, and it can compete with the carboxylate as a nucleophile. While some aqueous-organic solvent systems can be used, it is generally advisable to perform the reaction under anhydrous conditions if possible.

  • Analyte-Specific Optimization: Different carboxylic acids can have different reactivities. A protocol that works well for one analyte may not be optimal for another. A design of experiment (DoE) approach can be highly effective in systematically optimizing the reaction conditions for your specific analyte(s).

Here is a general protocol for the derivatization of carboxylic acids that can be used as a starting point for optimization:

Experimental Protocol: General Derivatization of Carboxylic Acids

  • Sample Preparation: In a clean vial, dissolve the carboxylic acid sample in an appropriate volume of aprotic solvent (e.g., acetonitrile).

  • Reagent Addition:

    • Add a solution of this compound in the same solvent to achieve a 4-5 fold molar excess over the analyte.

    • Add a suitable amount of catalyst, such as finely ground anhydrous potassium carbonate.

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[2]

  • Quenching and Dilution: After cooling to room temperature, the reaction can be quenched if necessary (e.g., with a small amount of acetic acid to neutralize the catalyst). Dilute the sample to the desired concentration with the mobile phase before injection.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxyphenacyl bromide. The information is designed to help optimize reaction conditions and address common challenges encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the α-bromination of 2-fluoro-4-methoxyacetophenone. This reaction typically involves treating the starting ketone with a brominating agent in a suitable solvent.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is advisable to store it under an inert gas atmosphere in a tightly sealed container at temperatures between 2-8°C.[1]

Q3: What are the main safety precautions to consider when working with this compound?

A3: This compound is a lachrymator and can cause severe skin burns and eye damage.[1] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common method for purification. Solvents such as methanol or ethanol are often effective.[2] Washing the crude product with a mixture of water and a non-polar solvent like petroleum ether can help remove residual hydrogen bromide and unreacted starting material.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the brominating agent. 2. Gently heat the reaction mixture (e.g., to 40-50°C) and monitor by TLC. 3. Increase the reaction time and monitor progress by TLC.
Formation of a Dark-Colored or Black Solution Presence of residual hydrogen bromide (HBr) in the reaction mixture.Immediately after the addition of the brominating agent, remove the solvent and dissolved HBr under reduced pressure.[2]
Product Discoloration upon Standing The product can be unstable and may discolor over time, especially if impure.Store the purified product under an inert atmosphere at 2-8°C. For immediate use, crude material may be sufficient, but for long-term storage, high purity is recommended.[2]
Presence of Di-brominated Side Product Use of excess brominating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Monitor the reaction closely by TLC to avoid over-bromination.
Nuclear Bromination (Bromination on the Aromatic Ring) The methoxy group is activating, making the aromatic ring susceptible to electrophilic substitution. This is more likely with certain brominating agents and solvent conditions.Use a more selective brominating agent like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[3][4] Employing anhydrous, non-polar solvents can also help suppress this side reaction.

Data Presentation: Comparison of Reaction Conditions for α-Bromination of Substituted Acetophenones

The following table summarizes the yield of α-bromoacetophenones under various reaction conditions, based on studies of closely related analogs. These conditions can serve as a starting point for optimizing the synthesis of this compound.

Brominating Agent Substrate Solvent Temperature (°C) Time (h) Yield (%) Reference
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385[3][4]
Pyridine Hydrobromide Perbromide4-TrifluoromethylacetophenoneAcetic Acid90390[3][4]
Bromine (Br₂)AcetophenoneAnhydrous EtherIce bath-88-96 (crude)[2]
N-Bromosuccinimide (NBS) / Al₂O₃Aralkyl KetonesAcetonitrileReflux0.17 - 0.3390-95[4]

Experimental Protocols

Protocol 1: α-Bromination using Bromine in Acetic Acid

This protocol is adapted from the synthesis of p-bromophenacyl bromide and can be modified for 2-fluoro-4-methoxyacetophenone.

  • Dissolve 2-fluoro-4-methoxyacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the ketone solution while maintaining the temperature below 20°C with an ice bath.

  • Stir the mixture vigorously during the addition. The product may begin to precipitate.

  • After the addition is complete, cool the flask in an ice-water bath to maximize crystallization.

  • Filter the crude product under suction and wash with 50% ethyl alcohol until colorless.

  • The crude product can be further purified by recrystallization from 95% ethyl alcohol.

Protocol 2: α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is based on a general method for the bromination of various acetophenone derivatives.[3]

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxyacetophenone (1.0 equivalent), pyridine hydrobromide perbromide (1.1 equivalents), and glacial acetic acid.

  • Stir the reaction mixture at 90°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an ice-water bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated sodium carbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-fluoro-4-methoxyacetophenone in a suitable solvent (e.g., Acetic Acid) reaction Slowly add brominating agent to the ketone solution with cooling and stirring start->reaction reagent Prepare brominating agent solution (e.g., Bromine in Acetic Acid) reagent->reaction monitoring Monitor reaction progress by TLC reaction->monitoring quench Pour into ice-water bath monitoring->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry recrystallize Recrystallize from a suitable solvent (e.g., Methanol or Ethanol) dry->recrystallize end Pure this compound recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory low_yield Is the yield low? start->low_yield low_purity Is the purity low? start->low_purity temp Check Reaction Temperature low_yield->temp Yes time Check Reaction Time low_yield->time Yes reagent_quality Check Reagent Quality low_yield->reagent_quality Yes adjust_temp Optimize temperature temp->adjust_temp adjust_time Optimize reaction time time->adjust_time fresh_reagent Use fresh reagents reagent_quality->fresh_reagent dibromo Di-bromination suspected? low_purity->dibromo Yes nuclear_bromo Nuclear bromination suspected? low_purity->nuclear_bromo Yes discoloration Product discolored? low_purity->discoloration Yes stoichiometry Adjust stoichiometry dibromo->stoichiometry selective_reagent Use selective brominating agent nuclear_bromo->selective_reagent proper_workup Ensure prompt HBr removal discoloration->proper_workup

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxyphenacyl bromide.

Synthesis Overview

The synthesis of this compound is a two-step process:

  • Friedel-Crafts Acylation: 3-Fluoroanisole is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-fluoro-4-methoxyacetophenone.

  • Alpha-Bromination: The resulting acetophenone is then brominated at the alpha-carbon of the acetyl group, typically using a selective brominating agent like N-Bromosuccinimide (NBS), to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Alpha-Bromination 3-Fluoroanisole 3-Fluoroanisole Acylation Acylation Reaction 3-Fluoroanisole->Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone Acylation->2-Fluoro-4-methoxyacetophenone Bromination Bromination Reaction 2-Fluoro-4-methoxyacetophenone->Bromination NBS NBS NBS->Bromination 2-Fluoro-4-methoxyphenacyl_bromide This compound Bromination->2-Fluoro-4-methoxyphenacyl_bromide

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole

Q1: My Friedel-Crafts acylation reaction is giving a low yield of the desired 2-fluoro-4-methoxyacetophenone and multiple other products. What are the likely side products?

A1: The primary side products in the Friedel-Crafts acylation of 3-fluoroanisole are other regioisomers of the desired product. The methoxy group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This leads to a mixture of isomers.

Common Regioisomeric Byproducts:

  • 4-Fluoro-2-methoxyacetophenone: Acylation occurs ortho to the methoxy group and meta to the fluorine.

  • 2-Fluoro-6-methoxyacetophenone: Acylation occurs ortho to both the methoxy and fluoro groups.

  • 3-Fluoro-5-methoxyacetophenone: Acylation occurs meta to both the methoxy and fluoro groups (generally a minor product).

Regioisomers Start 3-Fluoroanisole + Acetyl Chloride Reaction Friedel-Crafts Acylation Start->Reaction Desired 2-Fluoro-4-methoxyacetophenone (Desired Product) Reaction->Desired Major Byproduct1 4-Fluoro-2-methoxyacetophenone Reaction->Byproduct1 Side Product Byproduct2 2-Fluoro-6-methoxyacetophenone Reaction->Byproduct2 Side Product Byproduct3 Other minor isomers Reaction->Byproduct3 Side Product

Caption: Potential products from the Friedel-Crafts acylation of 3-fluoroanisole.

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Catalyst: The choice and amount of Lewis acid can influence the isomer distribution.

  • Purification: Careful column chromatography or fractional crystallization is often necessary to separate the desired isomer from the byproducts.

Q2: How can I confirm the identity of the correct isomer?

A2: Spectroscopic methods are essential for isomer identification.

IsomerExpected ¹H NMR Signals for Aromatic Protons
2-Fluoro-4-methoxyacetophenone Three distinct aromatic protons, likely showing complex splitting patterns due to H-F and H-H coupling.
4-Fluoro-2-methoxyacetophenone Three distinct aromatic protons with different splitting patterns compared to the desired product.
2-Fluoro-6-methoxyacetophenone Two distinct aromatic protons, likely appearing as a triplet and a doublet of doublets.

Note: Predicted chemical shifts and coupling constants can be estimated using NMR prediction software.

Step 2: Alpha-Bromination of 2-Fluoro-4-methoxyacetophenone

Q3: My bromination reaction is producing byproducts in addition to the desired this compound. What are these impurities?

A3: The main side reactions during the alpha-bromination of acetophenones are ring bromination and over-bromination at the alpha-carbon.

Common Side Products:

  • Ring-Brominated Products: Electrophilic substitution on the aromatic ring can occur, especially if the reaction conditions are not optimized. The electron-donating methoxy group activates the ring towards this side reaction.

  • Dibrominated Product (2,2-dibromo-1-(2-fluoro-4-methoxyphenyl)ethanone): If an excess of the brominating agent is used or the reaction is run for too long, a second bromine atom can be added to the alpha-carbon.

Q4: How can I minimize the formation of these side products?

A4:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a highly selective reagent for alpha-bromination of ketones and is preferred over elemental bromine (Br₂) to minimize ring bromination.

  • Reaction Conditions: The reaction is typically carried out in the presence of a radical initiator (like AIBN or light) and in a non-polar solvent (like carbon tetrachloride or cyclohexane). Acidic conditions can also favor alpha-bromination.

  • Stoichiometry: Use a stoichiometric amount (or a slight excess) of NBS to avoid dibromination.

  • Monitoring: Closely monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed.

Bromination_Issues Start 2-Fluoro-4-methoxyacetophenone Desired Alpha-Bromination (Desired Pathway) Start->Desired Undesired1 Ring Bromination Start->Undesired1 Undesired2 Over-Bromination Start->Undesired2 Product This compound Desired->Product Byproduct1 Ring-Brominated Byproduct Undesired1->Byproduct1 Byproduct2 Dibrominated Byproduct Undesired2->Byproduct2

Caption: Desired and undesired pathways in the bromination step.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole

This protocol is adapted from general Friedel-Crafts acylation procedures.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq.) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 eq.) to the suspension via the dropping funnel with vigorous stirring.

  • Addition of 3-Fluoroanisole: After the addition of acetyl chloride is complete, add 3-fluoroanisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Alpha-Bromination of 2-Fluoro-4-methoxyacetophenone

This protocol is a general procedure for the alpha-bromination of acetophenones using NBS.

  • Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxyacetophenone (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization, typically from ethanol.

Quantitative Data Summary

Reaction StepReactantsReagentsTypical YieldCommon Side Products
Friedel-Crafts Acylation 3-Fluoroanisole, Acetyl ChlorideAlCl₃60-80% (of desired isomer)Regioisomers
Alpha-Bromination 2-Fluoro-4-methoxyacetophenoneNBS, AIBN70-90%Ring-brominated and dibrominated products

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

Technical Support Center: Purification of Products from 2-Fluoro-4-methoxyphenacyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 2-fluoro-4-methoxyphenacyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from a this compound reaction?

A1: The two most common and effective purification techniques for products derived from this compound are recrystallization and flash column chromatography. The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities.

Q2: What are the likely impurities in my reaction mixture?

A2: Common impurities include unreacted this compound, excess nucleophile or other reagents, and potential side-products. Side-reactions can sometimes occur, such as the formation of α,α-dihalogenated or ring-halogenated by-products, which can complicate the purification process.[1]

Q3: My product is a solid. Which purification method should I try first?

A3: For solid products, recrystallization is often the more straightforward and scalable purification method. It is highly effective at removing small amounts of impurities from a crystalline solid.

Q4: My product is an oil or a non-crystalline solid. How should I purify it?

A4: For oils or amorphous solids, flash column chromatography is the preferred method. This technique separates compounds based on their polarity, allowing for the isolation of the desired product from both more polar and less polar impurities.

Q5: How can I determine a suitable solvent for recrystallization?

A5: A good recrystallization solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below. You can determine a suitable solvent through small-scale solubility tests with a variety of solvents of different polarities (e.g., ethanol, methanol, toluene, ethyl acetate, hexanes).

Q6: How do I choose the right solvent system (eluent) for flash column chromatography?

A6: The ideal eluent for flash column chromatography is typically identified using thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between your product and any impurities, with the product having an Rf value of approximately 0.3-0.4.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated; too much solvent was used.- Boil off some of the solvent to concentrate the solution. - If crystals still do not form, the chosen solvent may be too good at dissolving the compound.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod to create a nucleation site. - Add a seed crystal of the pure product.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product.- Use a lower-boiling point solvent.
The rate of cooling is too fast.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Poor recovery of the product. Too much solvent was used, keeping a significant portion of the product dissolved.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The crystals were washed with a solvent that was not ice-cold.- Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product.
Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of product and impurities. The chosen eluent is not optimal.- Perform further TLC experiments to find a solvent system that provides better separation. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The column was not packed properly, leading to channeling.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent.
The compound may have decomposed on the silica gel.- Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina.
The product elutes too quickly (with the solvent front). The eluent is too polar.- Start with a less polar solvent system.
Streaking or tailing of the product band. The compound is not very soluble in the eluent.- Try a different solvent system in which the compound is more soluble.
The column is overloaded with the sample.- Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: Recrystallization of a Solid Product

This protocol assumes the product is a solid and a suitable solvent has been identified (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.

Protocol 2: Flash Column Chromatography of an Oily Product

This protocol is for the purification of an oil or non-crystalline solid. A suitable eluent (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC beforehand.

  • Column Preparation: Secure a glass chromatography column vertically. Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If a more polar solvent is used for dissolution, it is advisable to pre-adsorb the sample onto a small amount of silica gel before loading it onto the column. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow: Purification of a Solid Product

G Workflow for Solid Product Purification start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to Room Temp, then Ice Bath dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the purification of a solid product via recrystallization.

Troubleshooting Logic: Recrystallization

G Recrystallization Troubleshooting Logic start Recrystallization Attempted no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield success Successful Crystallization start->success concentrate Concentrate Solution no_crystals->concentrate Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Still No Crystals lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent Yes slow_cooling Cool More Slowly oiling_out->slow_cooling Or min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash And

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

Experimental Workflow: Purification of an Oily Product

G Workflow for Oily Product Purification start Crude Oily Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Remove Solvent (Rotovap) combine_fractions->rotovap end Pure Oily Product rotovap->end

Caption: A generalized workflow for the purification of an oily or non-crystalline product using flash column chromatography.

References

Technical Support Center: 2-Fluoro-4-methoxyphenacyl Bromide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Fluoro-4-methoxyphenacyl bromide and its derivatives. This information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound derivatives in a question-and-answer format.

Question Possible Cause Recommended Solution
Why did my compound change color (e.g., to brownish-yellow) during storage? Exposure to air, light, or moisture. Potential slow decomposition.Store the compound at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, use an explosion-proof refrigerator.
I observed poor reactivity or low yield in my reaction. Could the starting material have degraded? Degradation of the phenacyl bromide derivative due to improper storage or handling. It is a lachrymator and moisture-sensitive.Confirm the purity of the starting material using techniques like NMR or HPLC before use. Ensure all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
My reaction is turning dark, and I'm seeing multiple spots on my TLC. What could be happening? The compound may be decomposing under the reaction conditions. Phenacyl bromides are susceptible to strong bases and oxidizing agents.Re-evaluate your reaction conditions. If using a strong base, consider a milder base or a different synthetic route. Ensure your reagents and solvents are free from oxidizing impurities.
I am experiencing issues with reproducibility between batches. Why might this be? Inconsistent purity or degradation of the this compound derivative.Characterize each new batch of the starting material for purity and integrity before use. Follow strict storage and handling protocols consistently.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored at 2-8°C in a dry, cool, and well-ventilated area. The container must be kept tightly closed when not in use. For extended stability, storing under an inert gas atmosphere is recommended. Use of an explosion-proof refrigerator is advised.

Q2: What materials are incompatible with this compound?

A2: This compound is incompatible with strong bases and strong oxidizing agents. It may also react with metals to produce flammable hydrogen gas. Contact with alkaline materials can cause the liberation of heat.

Q3: What are the known degradation pathways for phenacyl bromide derivatives?

A3: Phenacyl bromides, being α-haloketones, are susceptible to nucleophilic attack. The primary degradation pathway in the presence of nucleophiles (including water/hydroxide) is nucleophilic substitution (SN2) at the α-carbon, displacing the bromide ion. Under basic conditions, the Favorskii rearrangement can also occur.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. This compound is a lachrymator and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes its qualitative stability profile based on available safety data sheets and general chemical knowledge of α-haloketones.

Condition Stability Notes
Temperature Stable at 2-8°C. Avoid heat.Elevated temperatures can accelerate decomposition.
Light Potential for photodegradation.Store in amber or opaque containers to protect from light.
pH Unstable in the presence of strong bases.Susceptible to hydrolysis, especially under basic conditions.
Oxidizing Agents Incompatible with strong oxidizing agents.Can lead to decomposition and hazardous reactions.
Moisture/Water Moisture sensitive.Hydrolysis can occur, leading to the corresponding α-hydroxy ketone.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound derivative.

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of the this compound derivative and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Sample Solution: Prepare a sample solution of the batch to be tested at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of the main peak in the sample chromatogram to that of the standard. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis std_prep Prepare Standard Solution (1 mg/mL) hplc Inject into HPLC (C18 column, Acetonitrile/Water gradient) std_prep->hplc smp_prep Prepare Sample Solution (1 mg/mL) smp_prep->hplc detect UV Detection at 254 nm hplc->detect analyze Compare Retention Times and Peak Areas detect->analyze purity Calculate Purity analyze->purity

Caption: HPLC Purity Assessment Workflow.

degradation_pathway start This compound hydrolysis_product 2-Fluoro-4-methoxy-α-hydroxyacetophenone start->hydrolysis_product H2O (Hydrolysis) sn2_product SN2 Substitution Product start->sn2_product Nu: (Nucleophile) favorskii_product Favorskii Rearrangement Product start->favorskii_product Base

Caption: Potential Degradation Pathways.

Avoiding decomposition of 2-Fluoro-4-methoxyphenacyl bromide during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the decomposition of 2-Fluoro-4-methoxyphenacyl bromide during storage. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is 2-8 °C.[1][2] It is advisable to use an explosion-proof refrigerator for storage.[1]

Q2: What are the signs of decomposition of this compound?

A2: Decomposition can be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., turning brownish or yellow), and the release of gases like hydrogen bromide.

Q3: What are the primary decomposition products of this compound?

A3: Under thermal stress, the compound can decompose to generate carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] Hydrolysis in the presence of moisture is also a likely degradation pathway.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, it is recommended to keep the contents under an inert gas to prevent degradation.[1]

Q5: What materials are incompatible with this compound?

A5: This compound is incompatible with strong bases and strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions and decomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid (yellowing/browning) Exposure to light, elevated temperatures, or moisture.Store the compound in a tightly sealed, opaque container at 2-8 °C under an inert atmosphere. If discoloration is observed, the purity should be checked before use.
Pressure buildup in the container Decomposition leading to the release of gaseous byproducts (e.g., HBr).Handle the container with caution in a well-ventilated fume hood. If pressure buildup is suspected, vent the container carefully. Ensure storage conditions are strictly followed to prevent further decomposition.
Inconsistent experimental results Use of partially decomposed starting material.Confirm the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR) before conducting experiments.
Formation of unexpected byproducts Reaction with incompatible materials or solvents.Ensure all glassware is clean and dry. Use high-purity, anhydrous solvents and avoid any contact with strong bases or oxidizing agents.

Data Presentation: Storage Conditions & Incompatibilities

Parameter Recommended Condition Rationale
Temperature 2 - 8 °CTo minimize thermal decomposition.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidative degradation.
Light Protect from light (use opaque containers)To prevent photodegradation.
Moisture Store in a dry environment with tightly sealed containersTo prevent hydrolysis.
Incompatible Materials Strong bases, Strong oxidizing agentsTo avoid exothermic and decomposition reactions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect any degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point for this type of compound.

2. Mobile Phase Preparation:

  • A gradient elution is typically required to separate the parent compound from potential degradation products.

  • A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples of the stored compound at a known concentration.

4. Forced Degradation Study:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[3][4][5][6] This involves subjecting the compound to stress conditions to intentionally generate degradation products.

  • Acid/Base Hydrolysis: Treat the compound with acidic (e.g., HCl) and basic (e.g., NaOH) solutions at room temperature and elevated temperatures.

  • Oxidative Degradation: Expose the compound to an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Heat the solid compound at an elevated temperature.

  • Photodegradation: Expose the compound to UV light.

5. Analysis and Validation:

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

Decomposition_Pathway This compound This compound Decomposition Products Decomposition Products This compound->Decomposition Products Heat, Light, Moisture 2-Fluoro-4-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid Decomposition Products->2-Fluoro-4-methoxybenzoic acid Hydrogen Bromide (HBr) Hydrogen Bromide (HBr) Decomposition Products->Hydrogen Bromide (HBr) Other polymeric materials Other polymeric materials Decomposition Products->Other polymeric materials

Caption: Potential decomposition pathway of this compound.

Troubleshooting_Workflow start Observe signs of decomposition (e.g., discoloration) check_storage Verify storage conditions (2-8 °C, inert gas, dark, dry) start->check_storage check_purity Perform purity analysis (e.g., HPLC, NMR) check_storage->check_purity correct_storage Correct storage conditions check_storage->correct_storage Incorrect use_if_pure Use compound if purity is acceptable check_purity->use_if_pure Pure discard Discard if purity is unacceptable check_purity->discard Not Pure correct_storage->check_purity

Caption: Troubleshooting workflow for suspected decomposition.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolytic HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Method Validation Method Validation HPLC Analysis->Method Validation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 2-Fluoro-4-methoxyphenacyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as a substrate in cross-coupling reactions?

A1: this compound, as an α-haloketone, presents several challenges:

  • Base Sensitivity: The presence of α-protons makes the molecule susceptible to base-mediated side reactions, most notably the Favorskii rearrangement, which can lead to the formation of carboxylic acid derivatives instead of the desired coupled product.[1][2][3]

  • Multiple Reactive Sites: The molecule has two electrophilic sites: the α-carbon bearing the bromine and the carbonyl carbon. Nucleophilic attack at the carbonyl group can lead to undesired byproducts.

  • Enolate Formation: Under basic conditions, enolate formation can occur, which can complicate the desired catalytic cycle.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Palladium-catalyzed cross-coupling reactions are the most common and versatile for this type of substrate. Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp³) bond with boronic acids or their derivatives. This is often a good starting point due to the wide availability of boronic acids and relatively mild reaction conditions.

  • Buchwald-Hartwig Amination: For the synthesis of α-aryl amines by coupling with primary or secondary amines.[4][5]

  • Sonogashira Coupling: To form a C(sp)-C(sp³) bond with terminal alkynes.[6][7]

  • Heck Coupling: For coupling with alkenes, although this is less common for α-haloketones compared to aryl halides.

Q3: How do I select the appropriate palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical for a successful reaction.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like PEPPSI™-type complexes or Buchwald precatalysts.[8] For sensitive substrates, using a Pd(0) source like Pd₂(dba)₃ might be advantageous to avoid side reactions during the in-situ reduction of Pd(II) species.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the palladium catalyst. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as SPhos, XPhos, RuPhos, and BrettPhos are often effective.[8][9] The choice of ligand can also influence the selectivity and prevent side reactions.

Q4: What is the role of the base in these reactions, and which one should I choose?

A4: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle. However, due to the base sensitivity of this compound, the choice of base is critical.

  • Milder Bases: For base-sensitive substrates, milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are recommended over strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu).[10]

  • Anhydrous Conditions: Using anhydrous bases and solvents can help to suppress the Favorskii rearrangement and other water-mediated side reactions.

Q5: Can the Favorskii rearrangement be completely avoided?

A5: While it can be challenging to eliminate it, the Favorskii rearrangement can be minimized by:

  • Careful selection of a mild base.

  • Using a well-chosen catalyst and ligand system that promotes the desired cross-coupling at a faster rate than the rearrangement.

  • Optimizing the reaction temperature; lower temperatures may favor the cross-coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure proper storage under an inert atmosphere. Consider a more robust pre-catalyst.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands). Increase the reaction temperature incrementally.Electron-rich ligands enhance the electron density on the palladium center, facilitating oxidative addition to the C-Br bond.[10]
Inappropriate Base Screen milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed.A base that is too weak may not activate the coupling partner efficiently, while a strong base can cause substrate degradation.
Poor Solubility Choose a solvent system in which all components are soluble at the reaction temperature. Consider using a co-solvent.Poor solubility of any of the reactants or the base can hinder the reaction.
Issue 2: Formation of Significant Byproducts (e.g., from Favorskii Rearrangement)
Potential Cause Recommended Solution Rationale
Base is too Strong Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or CsF). Use the minimum effective amount of base.Strong bases promote the formation of the enolate that initiates the Favorskii rearrangement.[1]
Presence of Water Use anhydrous solvents and reagents. Dry the base before use.Water can facilitate the hydrolysis of intermediates and promote the Favorskii pathway.
Slow Cross-Coupling Kinetics Optimize the catalyst and ligand to accelerate the desired cross-coupling reaction, making it kinetically favored over the rearrangement.A more active catalyst can outcompete the undesired side reaction.
High Reaction Temperature Attempt the reaction at a lower temperature.Higher temperatures can sometimes favor side reactions.
Issue 3: Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)
Potential Cause Recommended Solution Rationale
Presence of Oxygen Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of boronic acids.
In-situ Reduction of Pd(II) Use a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂.The in-situ reduction of Pd(II) can sometimes lead to species that promote homocoupling.
Inappropriate Base Use a weaker base.Strong bases can sometimes contribute to the decomposition of the boronic acid, leading to homocoupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a generalized starting protocol and should be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., anhydrous, powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep_reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Combine solids in an oven-dried flask prep_reagents->setup prep_catalyst Prepare Catalyst System: - Palladium Source - Ligand add_catalyst Add Catalyst System prep_catalyst->add_catalyst prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Purge with Inert Gas (Ar or N2) setup->inert inert->add_catalyst add_catalyst->add_solvent react Heat and Stir add_solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench and Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Yield? check_catalyst Is the catalyst active and properly handled? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/ligand. Consider a more robust precatalyst. check_catalyst->solution_catalyst No check_byproducts Are there significant byproducts? check_conditions->check_byproducts Yes solution_conditions Optimize temperature. Screen solvents. Ensure adequate mixing. check_conditions->solution_conditions No favorskii Favorskii Rearrangement Suspected? check_byproducts->favorskii Yes homocoupling homocoupling check_byproducts->homocoupling No, but homocoupling observed solution_favorskii Use a milder base (K3PO4, K2CO3). Ensure anhydrous conditions. favorskii->solution_favorskii Yes solution_homocoupling Rigorously degas solvents. Use a Pd(0) source. homocoupling->solution_homocoupling Yes

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

Managing reaction kinetics for 2-Fluoro-4-methoxyphenacyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-methoxyphenacyl bromide (CAS 157014-35-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and reaction kinetics of this versatile α-haloketone. Our goal is to empower you with the expertise to anticipate challenges, diagnose issues, and optimize your synthetic outcomes.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, often employed as an electrophilic building block for the introduction of the 2-fluoro-4-methoxyphenacyl moiety.[1] Its reactivity is primarily centered around the α-bromoketone functional group, which is highly susceptible to nucleophilic attack.[2][3] Understanding the factors that govern its reaction kinetics is paramount to achieving high yields and purity. This guide will delve into the nuances of its reactivity, stability, and common experimental pitfalls.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the key chemical properties of this compound?

A1: this compound, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, is a solid at room temperature with a melting point in the range of 63-66 °C.[4] It is a powerful lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][6][7] The presence of the electron-withdrawing carbonyl group significantly enhances the polarity of the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[2][3]

Q2: How should this compound be stored for optimal stability?

A2: For long-term stability, it is recommended to store this compound at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] The compound is sensitive to moisture and light. Over time, even when stored correctly, phenacyl bromides can discolor and decompose, which may affect reaction outcomes.[6][8] It is advisable to use the reagent as fresh as possible.

Q3: What are the primary safety precautions when working with this compound?

A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[4] Always handle this compound in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Ensure an emergency eye wash station and safety shower are readily accessible.[5]

Q4: What type of reaction mechanism is typical for this compound?

A4: Reactions involving this compound with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3][9][10] The SN1 pathway is generally disfavored due to the electronic destabilization of the resulting α-carbonyl carbocation.[9][10] The carbonyl group's proximity enhances the reactivity of the α-carbon towards SN2 attack compared to a standard alkyl halide.[2][10]

Troubleshooting Guide: Reaction Kinetics and Side Products

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions with this compound.

Q5: My reaction is sluggish or incomplete. How can I increase the reaction rate?

A5: A slow reaction rate can be attributed to several factors. Consider the following adjustments:

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[11] Stronger, less sterically hindered nucleophiles will react faster. If possible, consider using a more potent nucleophile.

  • Solvent Choice: Polar aprotic solvents such as acetone, DMF, or DMSO are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[12]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as this can also promote side reactions and decomposition of the starting material or product. Monitor the reaction closely by TLC or another appropriate analytical technique.

  • Leaving Group: While bromine is a good leaving group, its reactivity is part of a trend where I > Br > Cl > F.[3] For extremely unreactive systems, considering an analogous iodo-compound could be an option, though this would require a different starting material.

Q6: I am observing significant amounts of a dark, tarry byproduct. What is causing this and how can I prevent it?

A6: The formation of dark, insoluble byproducts is a common issue when working with phenacyl bromides, often due to decomposition or side reactions.[6][13]

  • Cause: This is often due to the inherent instability of the phenacyl bromide, especially in the presence of strong bases, heat, or light.[6] Strong bases can lead to enolate formation and subsequent side reactions.[9]

  • Prevention:

    • Use Fresh Reagent: Ensure your this compound is of high purity and has been stored correctly.[8]

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition.

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base, or a weak base like potassium carbonate, to minimize side reactions.[13] Strongly basic nucleophiles can lead to the formation of α-haloenolate ions, which can participate in other unwanted reactions.[9]

Q7: My product yield is low, and I've isolated unreacted starting material. What are the likely causes?

A7: Low conversion can be frustrating. Here are some potential causes and solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Poor Nucleophile: As mentioned in Q5, a weak or sterically hindered nucleophile can result in a slow or incomplete reaction.[11][14]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Ensure you are using a suitable solvent that facilitates the SN2 mechanism.[12]

  • Reagent Purity: Impurities in either the this compound or the nucleophile can inhibit the reaction.

Q8: I am having difficulty purifying my final product from the reaction mixture. What purification strategies are recommended?

A8: Purification of products derived from phenacyl bromides can be challenging due to the lachrymatory nature of the starting material and potential for similar polarity between product and byproducts.

  • Removal of Unreacted Phenacyl Bromide: If unreacted starting material is present, it can sometimes be removed by washing the crude product with a solvent in which the phenacyl bromide is slightly soluble but the desired product is not, such as cold petroleum ether.[8]

  • Chromatography: Column chromatography is a common and effective method for purification. A careful selection of the eluent system is crucial to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[6][8] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

Experimental Protocols

General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for a typical SN2 reaction with this compound.

  • To a stirred solution of the nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF) under an inert atmosphere, add this compound (1.0-1.2 eq.) portion-wise at room temperature.

  • If a base is required (e.g., for deprotonation of the nucleophile), add a non-nucleophilic base such as potassium carbonate (1.5-2.0 eq.).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)Favors SN2 mechanism by not strongly solvating the nucleophile.[12]
Nucleophile Strong, non-basic (if possible)Increases reaction rate. Strong bases can cause side reactions.[9][11]
Temperature 0 °C to refluxDependent on nucleophile reactivity; lower temperatures minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative decomposition of the starting material and product.

Visualizations

SN2 Reaction Pathway

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants This compound + Nucleophile (Nu⁻) TS [Nu---C---Br]⁻ Reactants->TS S N 2 Attack Products Substituted Product + Br⁻ TS->Products Leaving Group Departure

Caption: SN2 reaction of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow start Reaction Issue low_yield Low Yield / Incomplete Reaction start->low_yield side_products Side Products / Dark Color start->side_products check_nucleophile Increase Nucleophile Strength or Concentration low_yield->check_nucleophile Weak Nucleophile? check_solvent Switch to Polar Aprotic Solvent low_yield->check_solvent Wrong Solvent? check_temp_time Increase Temperature or Reaction Time low_yield->check_temp_time Insufficient Conditions? check_reagent_purity Use Fresh/Pure Reagents side_products->check_reagent_purity Decomposition? check_base Use Weaker/Non-nucleophilic Base side_products->check_base Strong Base Used? check_atmosphere Run Under Inert Atmosphere side_products->check_atmosphere Air Sensitive?

Caption: Troubleshooting guide for common reaction issues.

References

Technical Support Center: Purification of 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Fluoro-4-methoxyphenacyl bromide from their reaction samples.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: My crude sample containing the desired product and unreacted this compound is an oil and won't crystallize.

  • Possible Cause: The presence of impurities, including the unreacted starting material, can often prevent or hinder the crystallization of the desired product. Oiling out is a common problem when the purity is low.

  • Solution:

    • Solvent Trituration: Try triturating the oil with a solvent in which the desired product is sparingly soluble, but the this compound is more soluble. Based on the polarity of similar molecules, a non-polar solvent like hexane or a mixture of ethyl acetate and hexane could be effective.[1]

    • Column Chromatography: If trituration fails, column chromatography is a reliable method to separate the product from the unreacted starting material.

Issue 2: During column chromatography, the unreacted this compound co-elutes with my product.

  • Possible Cause: The polarity of your product and the unreacted starting material may be too similar for effective separation with the chosen eluent system.

  • Solution:

    • Optimize Eluent System: Systematically vary the polarity of your eluent. Start with a non-polar system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[2] Running a gradient elution can also improve separation.

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.

    • Chemical Derivatization: In some cases, it may be possible to selectively react the unreacted α-bromo ketone to facilitate separation, though this would require careful consideration of the reactivity of your desired product.

Issue 3: After recrystallization, I still see traces of this compound in my NMR spectrum.

  • Possible Cause: The chosen recrystallization solvent may not be optimal, leading to co-crystallization of the starting material with the product.

  • Solution:

    • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents or solvent mixtures to find the optimal conditions. Good candidates to test include methanol, ethanol, isopropanol, and mixtures of ethyl acetate with hexane or heptane.

    • Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of purer crystals.

    • Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to remove unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound are:

  • Recrystallization: This is a highly effective technique for purifying solid products.

  • Column Chromatography: This method is versatile and can be optimized to separate compounds with very similar properties.

  • Liquid-Liquid Extraction: This can be used to wash the crude reaction mixture and remove the unreacted starting material if there is a suitable solvent system where the solubilities of the product and starting material differ significantly.

  • Chemical Quenching: The unreacted α-bromo ketone can be quenched by adding a nucleophilic reagent that reacts with it to form a more easily separable byproduct.

Q2: How do I choose the best purification method?

A2: The choice of purification method depends on several factors, including the physical state of your product (solid or oil), the scale of your reaction, and the polarity difference between your product and the unreacted starting material. The following decision-making workflow can be a helpful guide:

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid extraction Consider Liquid-Liquid Extraction start->extraction quenching Consider Chemical Quenching start->quenching recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No recrystallization->chromatography Unsuccessful success Pure Product recrystallization->success Successful chromatography->success Successful fail Impure Product chromatography->fail Unsuccessful extraction->success Successful quenching->success Successful

Caption: Decision workflow for selecting a purification method.

Q3: What is a good starting point for a recrystallization solvent for my product?

A3: For compounds similar to this compound, methanol has been shown to be an effective recrystallization solvent.[3] You can also try other polar protic solvents like ethanol or isopropanol. A mixed solvent system, such as ethyl acetate/hexane, where the compound is soluble in the more polar solvent (ethyl acetate) and insoluble in the less polar solvent (hexane), is also a good option to explore.

Q4: What eluent system should I start with for column chromatography?

A4: A good starting point for separating moderately polar organic compounds like α-bromo ketones is a mixture of ethyl acetate and hexane.[2] You can begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the ethyl acetate concentration while monitoring the separation by Thin Layer Chromatography (TLC).

Q5: Can I use a chemical quench to remove the unreacted this compound?

A5: Yes, you can use a nucleophilic quenching agent to react with the electrophilic α-bromo ketone. A common method is to wash the reaction mixture with an aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate.[4] This will convert the α-bromo ketone into a more polar and water-soluble species that can be easily removed in an aqueous wash.

Data Presentation

SolventPredicted SolubilityRationale
Methanol SolublePolar protic solvent, effective for recrystallization of similar compounds.[3]
Ethanol SolubleSimilar to methanol, a good candidate for recrystallization.
Acetone SolublePolar aprotic solvent, likely to be a good solvent.[5]
Ethyl Acetate SolubleModerately polar solvent, useful as a component in chromatography eluents.[2]
Dichloromethane SolubleA common solvent for organic reactions and chromatography.
Hexane Sparingly SolubleNon-polar solvent, useful as a non-solvent in recrystallization and as a weak eluent in chromatography.
Water InsolubleThe organic nature of the molecule makes it insoluble in water.

Experimental Protocols

Protocol 1: Recrystallization from Methanol

  • Dissolution: In a fume hood, transfer the crude sample to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity eluent.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to facilitate the elution of the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Chemical Quenching and Liquid-Liquid Extraction

  • Quenching: To the crude reaction mixture in a separatory funnel, add a 10% aqueous solution of sodium bisulfite. Shake the funnel vigorously, periodically venting to release any pressure. Continue shaking until the color of any excess bromine (if present) disappears.

  • Extraction: Add an organic solvent in which your desired product is soluble (e.g., ethyl acetate or dichloromethane). Shake the separatory funnel to extract the product into the organic layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.

References

Validation & Comparative

A Comparative Guide to Derivatization Agents: Highlighting 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, particularly in chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to enhance the detection and separation of analytes that lack suitable chromophores or fluorophores. This guide provides a comparative overview of 2-Fluoro-4-methoxyphenacyl bromide against other commonly employed derivatization agents for carboxylic acids, offering insights into their performance based on available experimental data and established chemical principles.

Introduction to Derivatization in HPLC

Derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for analysis. For carboxylic acids, which are often non-volatile and lack strong UV absorption or fluorescence, derivatization is crucial for achieving high sensitivity and selectivity in HPLC analysis. Phenacyl bromides are a well-established class of reagents for this purpose, reacting with carboxylic acids to form highly UV-active or fluorescent phenacyl esters.

Overview of this compound

This compound is a promising, yet less documented, derivatization agent. Its chemical structure, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenacyl moiety, suggests unique properties in terms of reactivity and the photophysical characteristics of its derivatives. The fluorine substituent can potentially increase the electrophilicity of the benzylic carbon, leading to faster reaction kinetics. The methoxy group, a known auxochrome, is expected to enhance the fluorescence of the resulting ester derivatives, thereby improving detection sensitivity.

Comparison with Other Derivatization Agents

To provide a clear comparison, this guide focuses on key performance indicators: reactivity (reaction time), stability of the derivative, and detection sensitivity (Limit of Detection - LOD). The following table summarizes these parameters for this compound and other selected derivatization agents.

Table 1: Comparison of Derivatization Agents for Carboxylic Acids

Derivatization AgentTarget Functional GroupTypical Reaction TimeDerivative StabilityDetection MethodLimit of Detection (LOD)
This compound Carboxylic AcidsEstimated: < 30 minGood (Expected)UV, FluorescenceEstimated: Low ng/mL
p-Bromophenacyl bromideCarboxylic Acids30 - 60 minGoodUV~5 ng/mL[1]
Phenacyl bromideCarboxylic Acids30 - 60 minGoodUV-
4-Bromomethyl-7-methoxycoumarin (Br-MMC)Carboxylic Acids~20 minGoodFluorescence12.5 pg on column[2]
9-Anthryldiazomethane (ADAM)Carboxylic Acids~30 min (room temp)ModerateFluorescencePicomole level
4-Bromo-N-methylbenzylamine (4-BNMA)Carboxylic Acids45 minGoodLC-MS/MS0.2 - 44 µg/L[3]

Note: Data for this compound is estimated based on the known effects of its substituents and data for analogous compounds, as direct comparative studies are limited.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using phenacyl bromides and a fluorescent coumarin-based reagent.

Protocol 1: Derivatization of Carboxylic Acids using Phenacyl Bromides (General Procedure)

This protocol is applicable to phenacyl bromide, p-bromophenacyl bromide, and is the basis for the proposed protocol for this compound. The use of a crown ether catalyst significantly accelerates the reaction.

Materials:

  • Carboxylic acid sample

  • Phenacyl bromide reagent (e.g., this compound) solution in acetonitrile

  • 18-Crown-6 ether solution in acetonitrile

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Reaction vials

Procedure:

  • Dissolve a known amount of the carboxylic acid sample in acetonitrile in a reaction vial.

  • Add an excess of the phenacyl bromide reagent solution.

  • Add a catalytic amount of 18-Crown-6 ether solution.

  • Add a small amount of anhydrous potassium carbonate to act as a base.

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-60 minutes). The optimal time and temperature may vary depending on the specific phenacyl bromide and carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any solids.

  • The resulting solution containing the phenacyl ester derivative is ready for HPLC analysis.

Protocol 2: Fluorescent Labeling of Carboxylic Acids with 4-Bromomethyl-7-methoxycoumarin (Br-MMC)

This protocol is an example of derivatization with a highly fluorescent labeling agent.

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-7-methoxycoumarin (Br-MMC) solution in acetone

  • 18-Crown-6 ether solution in acetone

  • Potassium carbonate (anhydrous)

  • Acetone (HPLC grade)

  • Reaction vials

Procedure:

  • To the carboxylic acid sample in a reaction vial, add the Br-MMC solution.

  • Add the 18-Crown-6 ether solution.

  • Add anhydrous potassium carbonate.

  • Seal the vial and heat at approximately 30°C for 20 minutes.[2]

  • After cooling, the reaction mixture can be directly injected into the HPLC system for analysis.

Visualizing the Workflow

To better illustrate the derivatization process, the following diagrams outline the key steps.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Carboxylic Acid Sample Solvent Dissolve in Acetonitrile Analyte->Solvent Reagent Add Derivatization Reagent Solvent->Reagent Catalyst Add Catalyst (e.g., 18-Crown-6) Reagent->Catalyst Base Add Base (e.g., K2CO3) Catalyst->Base Heat Heat (e.g., 60-80°C) Base->Heat Cool Cool to Room Temp Heat->Cool Filter Filter Cool->Filter HPLC HPLC Analysis Filter->HPLC

Caption: General workflow for the derivatization of carboxylic acids.

Logical Relationships in Reagent Selection

The choice of a derivatization agent is guided by several factors, as depicted in the diagram below.

ReagentSelection cluster_outcomes Resulting Derivative Properties Analyte Analyte Properties (Concentration, Matrix) ReagentChoice Choice of Derivatization Agent Analyte->ReagentChoice Detector Available Detector (UV, Fluorescence, MS) Detector->ReagentChoice DesiredPerformance Desired Performance (Sensitivity, Speed) DesiredPerformance->ReagentChoice Reactivity Reactivity & Reaction Time ReagentChoice->Reactivity Stability Derivative Stability ReagentChoice->Stability Detection Detection Characteristics (λmax, Quantum Yield) ReagentChoice->Detection

Caption: Key factors influencing the selection of a derivatization agent.

Conclusion

This compound presents itself as a potentially superior derivatization agent for carboxylic acids, theoretically offering faster reaction times and enhanced fluorescence detection compared to traditional phenacyl bromides. The electron-withdrawing nature of the fluorine atom is expected to accelerate the nucleophilic substitution reaction with the carboxylate anion, while the electron-donating methoxy group should contribute positively to the fluorescence quantum yield of the resulting ester.

However, it is crucial to note the limited availability of direct comparative experimental data for this compound. The information presented here is a consolidation of data from analogous compounds and established principles of physical organic chemistry. Researchers are encouraged to perform in-house validation and optimization to fully harness the potential of this and other derivatization agents for their specific analytical needs. The provided protocols and diagrams serve as a foundational guide for developing robust and sensitive analytical methods for carboxylic acids in various scientific and industrial settings.

References

A Comparative Guide to Fluorescent Tagging: Alternatives to 2-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. While classic labeling reagents like 2-Fluoro-4-methoxyphenacyl bromide have been utilized for targeting carboxylic acids, a diverse and powerful array of alternative fluorescent tagging technologies now offers significant advantages in terms of specificity, efficiency, and performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal fluorescent tagging strategy for your research needs.

Performance Comparison of Fluorescent Tagging Alternatives

The selection of a fluorescent tag is a critical decision that influences the sensitivity, specificity, and success of an experiment. The following table summarizes key quantitative data for a selection of widely used fluorescent labeling methods.

Feature4-Bromomethyl-7-methoxycoumarin (Proxy)Amine-Reactive Dyes (e.g., Alexa Fluor 488 NHS Ester)Self-Labeling Tags (e.g., HaloTag®)Click Chemistry (e.g., DBCO-Fluor 488)
Target Moiety Carboxylic Acids, ThiolsPrimary Amines (Lysine, N-terminus)Genetically encoded protein tagAzide or Alkyne modified biomolecule
Specificity ModerateHigh (for primary amines)Very High (Enzymatic)Very High (Bioorthogonal)
Excitation Max (nm) ~325~495Dependent on fluorescent ligand~495
Emission Max (nm) ~395~519Dependent on fluorescent ligand~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~18,000~71,000Dependent on fluorescent ligand~70,000
Quantum Yield (Φ) Moderate~0.92Dependent on fluorescent ligandHigh
Photostability ModerateHighHigh (ligand dependent)High
Labeling Conditions Chemical reaction, may require catalystsMild aqueous conditions (pH 7-9)Physiological conditionsPhysiological conditions (copper-free) or with copper catalyst
Live Cell Labeling Limited by cell permeability and reactivityCell-permeable dyes availableYes, with cell-permeable ligandsYes, with bioorthogonal handles

Experimental Protocols

Detailed methodologies for the key fluorescent tagging techniques are provided below.

Protocol 1: Labeling of Proteins with Amine-Reactive Dyes

This protocol describes a general procedure for labeling a purified protein with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the reactive dye solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with an appropriate storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye. The DOL can be calculated using the molar extinction coefficients of the protein and the dye.

Protocol 2: Live-Cell Labeling with HaloTag®

This protocol outlines the steps for labeling a HaloTag® fusion protein in living mammalian cells.

Materials:

  • Mammalian cells expressing a HaloTag® fusion protein

  • HaloTag® ligand (fluorescently labeled)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free medium)

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Ligand Preparation: Prepare a stock solution of the HaloTag® ligand in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the final labeling concentration (typically 1-5 µM).

  • Labeling: Remove the culture medium from the cells and add the ligand-containing medium. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium.

  • Imaging: Replace the final wash with live-cell imaging medium and visualize the labeled proteins using a fluorescence microscope.

Protocol 3: Copper-Free Click Chemistry Labeling in Live Cells

This protocol describes the labeling of a target biomolecule containing a bioorthogonal azide group with a fluorescently labeled cyclooctyne (e.g., DBCO) in live cells.

Materials:

  • Cells with azide-modified biomolecules (e.g., through metabolic labeling with an azido sugar)

  • DBCO-functionalized fluorescent dye

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture the cells containing the azide-modified target.

  • Labeling Solution Preparation: Prepare the desired concentration of the DBCO-fluorescent dye in serum-free medium.

  • Labeling Reaction: Wash the cells with PBS and then incubate with the labeling solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.

  • Imaging: The cells are now ready for fluorescence imaging.

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p Prepare Protein Solution (Amine-Free Buffer) m Mix Protein and Dye p->m d Prepare Reactive Dye (in DMSO) d->m i Incubate (1 hr, RT, dark) m->i c Column Chromatography (Size-Exclusion) i->c f Collect Labeled Protein c->f a Measure Absorbance (A280 & A_max) f->a dol Calculate DOL a->dol

General workflow for labeling a protein with a reactive fluorescent dye.

halo_tag_mechanism cluster_components Components cluster_process Labeling Process cluster_result Result POI Protein of Interest Fusion Express HaloTag® Fusion Protein POI->Fusion Genetic Fusion HaloTag HaloTag® Protein HaloTag->Fusion Ligand Fluorescent Ligand (with Chloroalkane Linker) Incubate Incubate with Fluorescent Ligand Ligand->Incubate Fusion->Incubate CovalentBond Specific & Irreversible Covalent Bond Formation Incubate->CovalentBond Enzymatic Reaction LabeledProtein Fluorescently Labeled Protein of Interest CovalentBond->LabeledProtein

Mechanism of the HaloTag® self-labeling protein tag system.

Conclusion

The field of fluorescent tagging has evolved significantly, offering researchers a powerful and versatile toolkit for visualizing and quantifying biomolecules. While traditional reagents like this compound have their applications, modern alternatives such as amine-reactive dyes, self-labeling protein tags, and click chemistry provide superior specificity, efficiency, and flexibility for a wide range of experimental designs. The choice of the optimal labeling strategy will depend on the specific biomolecule of interest, the desired experimental outcome (live-cell vs. in vitro), and the available instrumentation. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make informed decisions to achieve robust and reproducible results in their investigations.

A Comparative Guide to Phenacyl Bromide Derivatizing Agents for HPLC Analysis of Carboxylic Acids: 2-Fluoro-4-methoxyphenacyl bromide vs. 4-bromophenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC), the selection of an appropriate derivatizing agent is paramount. Derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. Phenacyl bromides are a class of reagents that react with carboxylic acids to form UV-active esters, significantly improving their detection by UV-Vis detectors in HPLC systems. This guide provides a detailed comparison of two such reagents: the well-established 4-bromophenacyl bromide and the less-characterized 2-Fluoro-4-methoxyphenacyl bromide.

Introduction to the Reagents

4-Bromophenacyl bromide is a widely used derivatizing agent for the analysis of carboxylic acids.[1] Its reaction with carboxylates yields 4-bromophenacyl esters, which possess a strong chromophore, allowing for sensitive UV detection around 260 nm. This reagent is commercially available and has been utilized in a variety of applications, including the analysis of fatty acids and other organic acids.[2][3]

This compound is a substituted analog of phenacyl bromide. The introduction of a fluorine atom and a methoxy group to the phenyl ring is expected to modulate the reagent's reactivity and the chromatographic and spectroscopic properties of its derivatives. While less documented in the scientific literature for HPLC derivatization compared to its 4-bromo counterpart, its unique substitution pattern warrants a comparative evaluation for potential advantages in specific applications.

Performance Comparison

The performance of a derivatizing agent is assessed based on several key parameters, including reaction kinetics, stability of the resulting derivatives, and the sensitivity of detection in HPLC. Due to a lack of direct comparative studies, the following tables summarize the known quantitative data for 4-bromophenacyl bromide and provide a qualitative, inferential comparison for this compound based on the electronic effects of its substituents.

Table 1: Performance Characteristics of 4-Bromophenacyl Bromide

ParameterValue/ObservationReferences
Reaction Time Typically 15-60 minutes at elevated temperatures (e.g., 60-80°C)[1]
Reaction Conditions Acetonitrile, often with a catalyst (e.g., crown ether, tertiary amine)[4]
Derivative Stability Generally stable under typical reversed-phase HPLC conditions.[2]
UV λmax of Derivative Approximately 260 nm[5]
Molar Absorptivity High, enabling low-level detection.[5]
Detection Limit Low ng to pg range, depending on the analyte and HPLC system.[5]

Table 2: Expected Performance Characteristics of this compound (Qualitative Comparison)

ParameterExpected Performance vs. 4-Bromophenacyl BromideRationale
Reactivity Potentially faster reaction kinetics.The electron-withdrawing nature of the fluorine atom at the ortho position can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by the carboxylate.
Derivative Stability Expected to be comparable or slightly altered.The substituents may have a minor electronic effect on the stability of the ester linkage. Experimental verification is required.
UV λmax of Derivative Likely to be shifted.The combination of fluoro and methoxy substituents will alter the electronic transitions within the aromatic ring, likely shifting the maximum absorbance wavelength.
Molar Absorptivity May be enhanced or altered.The substituents will influence the probability of the electronic transition, which could lead to a higher or lower molar absorptivity.
Fluorescence Potential May exhibit enhanced fluorescence.The methoxy group, being an electron-donating group, can potentially increase the fluorescence quantum yield of the resulting ester derivative, offering an alternative and more sensitive detection method.

Experimental Protocols

The following are detailed experimental protocols for the derivatization of carboxylic acids. The protocol for 4-bromophenacyl bromide is well-established, while the one for this compound is a proposed adaptation.

Protocol 1: Derivatization with 4-Bromophenacyl Bromide

This protocol is a general procedure and may require optimization for specific carboxylic acids.

Materials:

  • Carboxylic acid sample

  • 4-Bromophenacyl bromide solution (e.g., 5 mg/mL in acetone)

  • Triethylamine solution (e.g., 5 mg/mL in acetone)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample in a suitable solvent (e.g., acetonitrile) in a reaction vial. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of the 4-bromophenacyl bromide solution and 50 µL of the triethylamine solution. The molar excess of the reagent and base should be optimized.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 200 µL of acetonitrile/water, 50:50 v/v).

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: Proposed Derivatization with this compound

This proposed protocol is based on the standard procedure for phenacyl bromides and serves as a starting point for method development.

Materials:

  • Carboxylic acid sample

  • This compound solution (e.g., 5 mg/mL in acetone)

  • N,N-Diisopropylethylamine (DIPEA) solution (e.g., 5 mg/mL in acetone)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare the carboxylic acid sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of the this compound solution and 50 µL of the DIPEA solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 50-60°C. Due to the potential for higher reactivity, it is recommended to monitor the reaction progress over time (e.g., 15, 30, 45 minutes) to determine the optimal reaction time.

  • Evaporation: Once the reaction is complete, cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Analysis: Inject the derivatized sample into the HPLC system. It is advisable to perform a wavelength scan of the derivative to determine the optimal detection wavelength.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of carboxylic acids and subsequent HPLC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Carboxylic Acid Sample Dry Evaporate to Dryness Sample->Dry Reagents Add Derivatizing Agent & Catalyst Dry->Reagents React Heat to React Reagents->React Dry_Deriv Evaporate to Dryness React->Dry_Deriv Reconstitute Reconstitute in Mobile Phase Dry_Deriv->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for carboxylic acid derivatization and HPLC analysis.

Logical Comparison of Reagents

This diagram provides a visual comparison of the key attributes of the two derivatizing agents.

G cluster_4Br 4-Bromophenacyl Bromide cluster_2F4MeO This compound Br_Reactivity Established Reactivity Br_UV Strong UV Absorbance (~260 nm) Br_Data Extensive Literature Data Br_Stability Good Derivative Stability F_Reactivity Potentially Higher Reactivity (due to F) F_UV Altered UV Absorbance (Shifted λmax) F_Fluorescence Potential for Fluorescence (due to OMe) F_Data Limited Literature Data Comparison Comparison Comparison->Br_Reactivity Baseline Comparison->Br_UV Standard Comparison->Br_Data Well-Established Comparison->F_Reactivity Hypothesized Advantage Comparison->F_UV Needs Characterization Comparison->F_Fluorescence Potential Advantage Comparison->F_Data Requires Investigation

Caption: Key comparative aspects of the two derivatizing agents.

Conclusion

4-Bromophenacyl bromide remains a reliable and well-documented choice for the derivatization of carboxylic acids for HPLC-UV analysis. Its performance characteristics are well-understood, and established protocols are readily available.

This compound presents an intriguing alternative that, based on chemical principles, may offer advantages in terms of faster reaction kinetics and the potential for enhanced sensitivity through fluorescence detection. However, the lack of extensive experimental data necessitates thorough method development and validation for its application. Researchers seeking to optimize their analytical methods for specific carboxylic acids may find it beneficial to investigate the potential of this and other substituted phenacyl bromide reagents. The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the chemical nature of the analyte, and the willingness to undertake method development.

References

A Guide to the Validation of Analytical Methods Utilizing 2-Fluoro-4-methoxyphenacyl Bromide for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods employing 2-Fluoro-4-methoxyphenacyl bromide as a derivatizing agent for the analysis of carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. While published performance data for this compound is limited, this document outlines the expected advantages of this reagent, a detailed experimental protocol for its use, and a robust validation plan based on established principles for similar derivatizing agents.

Introduction to this compound in Analytical Chemistry

Derivatization is a common strategy in chromatographic analysis to enhance the detectability and improve the chromatographic properties of analytes. For carboxylic acids, which often lack a strong chromophore, derivatization with a UV-active or fluorescent tag is essential for sensitive detection. Phenacyl bromides are a well-established class of reagents for this purpose, reacting with the carboxylate group to form a phenacyl ester.

This compound is a substituted phenacyl bromide that offers potential advantages over more common reagents like 4-bromophenacyl bromide. The presence of a fluorine atom, an electron-withdrawing group, may influence the reactivity of the reagent and the chromatographic behavior of the resulting derivative. The methoxy group, an electron-donating group, can enhance the molar absorptivity and potentially introduce fluorescence, leading to lower detection limits. A study on ortho-substituted phenacyl bromides suggests that substitution can influence reactivity, indicating the importance of experimental validation for each specific reagent and analyte.[1]

Comparison with Alternative Derivatizing Agents

Derivatizing AgentDerivativeTypical Reaction ConditionsKey AdvantagesPotential Disadvantages
This compound 2-Fluoro-4-methoxyphenacyl esterTo be determined experimentallyPotentially enhanced UV absorbance or fluorescence due to methoxy group; altered chromatographic selectivity due to fluoro group.Lack of established protocols and performance data.
4-Bromophenacyl bromide 4-Bromophenacyl ester30 min at 80°C with a catalystWell-established reagent with numerous published methods; good UV response.May require a catalyst for efficient reaction; potential for byproduct formation.
3-Nitrophenylhydrazine (3-NPH) 3-NitrophenylhydrazoneReaction proceeds under mild conditionsSuitable for LC-MS analysis due to enhanced ionization.[2]Derivatization can be a multi-step process.
N-(4-aminomethylphenyl)pyridinium (AMPP) AMPP Amide-Significant enhancement of ionization efficiency for LC-MS.Can be a complex and time-consuming process.[3]

Experimental Protocols

The following is a generalized protocol for the derivatization of carboxylic acids with this compound, based on established methods for similar phenacyl bromide reagents. Optimization of reaction conditions (e.g., temperature, time, and catalyst) is crucial for achieving complete derivatization and should be performed for each specific analyte.

Derivatization of Carboxylic Acids
  • Sample Preparation: Dissolve a known amount of the carboxylic acid standard or sample extract in a suitable aprotic solvent, such as acetonitrile.

  • Neutralization: Add a slight molar excess of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to the solution to form the carboxylate salt.

  • Derivatization Reaction: Add a molar excess of this compound solution. To facilitate the reaction, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) can be added.

  • Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.

  • Quenching and Dilution: After cooling to room temperature, the reaction can be quenched by adding a small amount of a proton source (e.g., acetic acid). The mixture is then diluted with the mobile phase to the desired concentration for HPLC analysis.

Proposed HPLC-UV Method
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water is a common starting point. The pH of the aqueous phase may be adjusted with an acid like formic acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for the 2-Fluoro-4-methoxyphenacyl ester derivative. This should be determined by scanning the UV spectrum of the derivatized standard.

  • Injection Volume: 10-20 µL.

Validation of the Analytical Method

A comprehensive validation of the developed HPLC method is essential to ensure its suitability for the intended application. The validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that the signal is from the analyte of interest and that there is no interference from the matrix or other components.The analyte peak should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.
Linearity and Range Analyze a series of at least five concentrations of the derivatized analyte. Plot the peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant.
Accuracy (Recovery) Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98-102% for each concentration level.
Precision Repeatability (Intra-day): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision: RSD ≤ 3%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect the analyte at the required levels.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be experimentally verified for accuracy and precision.The LOQ should be the lowest concentration that can be measured with acceptable accuracy and precision (e.g., recovery of 80-120% and RSD ≤ 10%).
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters, with results remaining within the acceptance criteria for accuracy and precision.

Visualizations

G Experimental Workflow for Carboxylic Acid Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Carboxylic Acid Sample/Standard B Dissolve in Aprotic Solvent A->B C Add Non-nucleophilic Base B->C D Add this compound (+/- Catalyst) C->D Formation of Carboxylate E Incubate at Optimized Temperature D->E F Cool and Quench Reaction E->F G Dilute with Mobile Phase F->G H Inject into HPLC System G->H I UV or Fluorescence Detection H->I

Caption: Workflow for carboxylic acid derivatization and analysis.

G Analytical Method Validation Pathway Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness Robustness Validated->Robustness

Caption: Key parameters in analytical method validation.

Conclusion

This compound is a promising derivatizing agent for the sensitive analysis of carboxylic acids by HPLC. The fluoro and methoxy substitutions on the phenacyl ring are anticipated to provide favorable characteristics for chromatographic separation and detection. Although direct comparative data is not yet widely available, this guide provides a comprehensive roadmap for researchers to develop and validate a robust analytical method using this reagent. By following the outlined experimental protocols and a thorough validation plan, laboratories can establish a reliable and fit-for-purpose method for their specific analytical needs.

References

Scarcity of Performance Data for 2-Fluoro-4-methoxyphenacyl Bromide in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for performance data and established experimental protocols for the use of 2-Fluoro-4-methoxyphenacyl bromide as a derivatizing agent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has yielded no specific quantitative results or standardized methodologies.

While this compound is commercially available, the scientific literature lacks published studies detailing its efficacy and performance characteristics for the derivatization of analytes, such as carboxylic acids or fatty acids, for LC-MS/MS analysis. Consequently, a detailed comparison guide with supporting experimental data, as requested, cannot be generated at this time.

Derivatization is a common strategy in LC-MS/MS to improve the chromatographic retention and ionization efficiency of polar compounds that are otherwise difficult to analyze. Phenacyl bromides, as a class of reagents, are known to react with carboxylic acids to form esters, which are more amenable to reversed-phase chromatography and can enhance detection sensitivity. For instance, p-bromophenacyl bromide has been utilized for the derivatization of perfluorinated carboxylic acids. However, the specific performance metrics—such as reaction efficiency, stability of the derivatives, limits of quantification (LOQs), linearity of response, and matrix effects—for this compound derivatives remain uncharacterized in the accessible scientific literature.

Without this fundamental data, it is not possible to:

  • Compile tables summarizing quantitative performance.

  • Provide detailed and validated experimental protocols.

  • Create a meaningful workflow diagram for its specific application.

Researchers, scientists, and drug development professionals interested in using this compound for LC-MS/MS analysis would need to undertake foundational method development and validation studies to establish its performance characteristics for their specific analytes and matrices of interest. Such studies would involve optimizing the derivatization reaction conditions (e.g., temperature, time, pH, and reagent concentration) and thoroughly evaluating the analytical performance of the resulting derivatives.

A Researcher's Guide to Quantitative Analysis of Carboxylic Acids: A Comparative Look at 2-Fluoro-4-methoxyphenacyl Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids and their metabolites, is crucial for understanding biological processes and for the development of novel therapeutics. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a tag that enhances ionization and improves chromatographic separation.

This guide provides a comparative overview of 2-Fluoro-4-methoxyphenacyl bromide (FMPB) and other common derivatization reagents for the quantitative analysis of carboxylic acids. We will delve into their performance, provide detailed experimental protocols, and illustrate relevant workflows.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity and reliability of quantitative analysis. Below is a comparison of FMPB with its close analog, p-bromophenacyl bromide (p-BPB), and other commonly used reagents. While specific quantitative performance data for FMPB is not extensively published, its performance can be inferred from data on similar phenacyl bromide reagents.

Derivatization ReagentTarget Analyte(s)Typical Signal EnhancementLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
This compound (FMPB) Carboxylic AcidsExpected to be high due to the electron-withdrawing fluorine atom enhancing ionization.Data not readily available, but expected to be in the low ng/mL to pg/mL range.Fluorine tag can be useful for specific detection methods.Limited published data on performance.
p-Bromophenacyl bromide (p-BPB) Carboxylic Acids, Perfluorinated Carboxylic Acids (PFCAs)Significant UV absorbance and good ionization in MS.[1]LODs for PFCAs reported to be lower than 5 ng/mL.[1]Well-established reagent with published protocols. The bromine isotope pattern aids in identification.[1]Potential for matrix effects.
(Trimethylsilyl)diazomethane (TMS-DM) Fatty AcidsGood for GC-MS analysis.Method dependent.Effective for creating volatile methyl esters for GC.Safety concerns due to the diazomethane chemistry.
N-(4-aminomethylphenyl)pyridinium (AMPP) Free Fatty Acids, EicosanoidsUp to 60,000-fold increase in sensitivity compared to underivatized analytes.Data not specified.Charge-reversal derivatization significantly boosts signal in positive ion mode.Requires a coupling agent for the reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful quantitative analysis. Below are representative protocols for derivatization using phenacyl bromides and a general workflow for LC-MS analysis.

Protocol 1: Derivatization of Carboxylic Acids with Phenacyl Bromides (FMPB or p-BPB)

This protocol is a general procedure and may require optimization for specific applications.

Materials:

  • Carboxylic acid sample

  • This compound (FMPB) or p-Bromophenacyl bromide (p-BPB) solution (e.g., 10 mg/mL in acetone)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable solvent (e.g., acetonitrile).

  • Reaction Mixture: In a reaction vial, combine the sample solution with an excess of the phenacyl bromide reagent and the amine catalyst. A typical molar ratio is 1:2:1 (acid:reagent:catalyst).

  • Incubation: Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.

  • Quenching (Optional): After cooling to room temperature, the reaction can be quenched by adding a small amount of an acid (e.g., formic acid) to neutralize the catalyst.

  • Dilution: Dilute the reaction mixture with the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Typical LC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the derivatized analytes.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 1-10 µL

Typical MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Phenacyl esters can often be detected in both modes, but positive mode is common.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

  • MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions for each derivatized analyte need to be determined by infusing a standard. The characteristic loss of the phenacyl group is often a prominent fragment.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex experimental processes and biological pathways.

G General Experimental Workflow for Carboxylic Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of Carboxylic Acids Sample->Extraction Derivatization Addition of FMPB & Catalyst Extraction->Derivatization Dried Extract Incubation Incubation (e.g., 60°C, 30 min) Derivatization->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS Derivatized Sample Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the quantitative analysis of carboxylic acids using FMPB derivatization followed by LC-MS/MS.

The analysis of eicosanoids, a class of signaling molecules derived from fatty acids, is a prime application for this type of methodology. These molecules, which include prostaglandins and leukotrienes, are key mediators of inflammation.

G Simplified Eicosanoid Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Cellular Response cluster_analysis_point Quantitative Analysis Point Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid (Carboxylic Acid) PLA2->ArachidonicAcid Releases COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation AnalysisNote Quantification of Arachidonic Acid and its metabolites (Prostaglandins, Leukotrienes) via derivatization with FMPB allows for monitoring pathway activity.

Caption: A simplified diagram of the eicosanoid signaling pathway, highlighting the central role of carboxylic acids that can be quantified using derivatization techniques.

References

A Head-to-Head Comparison of Fluorescent Labels for Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection and quantification of carboxylic acids are crucial in a multitude of analytical applications. Since many carboxylic acids lack a native chromophore or fluorophore, chemical derivatization with a fluorescent label is a widely employed strategy to enable their detection by highly sensitive techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2] This guide provides a comprehensive head-to-head comparison of common fluorescent labels for carboxylic acids, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.

Key Performance Characteristics of Fluorescent Labels

The choice of a fluorescent label is dictated by several key performance characteristics that significantly impact the success of the analysis. The ideal label should possess:

  • High Reactivity and Selectivity: The derivatizing agent should react efficiently and specifically with the carboxylic acid group under mild conditions to minimize sample degradation and the formation of side products.[2]

  • High Quantum Yield (Φ) and Molar Extinction Coefficient (ε): The "brightness" of a fluorophore, a product of its quantum yield and molar extinction coefficient, directly influences the sensitivity of the detection method.[2]

  • Stability: Both the labeling reagent and the resulting fluorescent derivative must be stable throughout the entire analytical workflow, from sample preparation to detection.[2]

  • Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and be well-resolved from other sample components during chromatographic separation.[2]

  • Favorable Spectral Properties: The excitation and emission wavelengths of the fluorophore should be compatible with the available instrumentation and should be in a region that minimizes background fluorescence from the sample matrix.[2]

Comparison of Common Fluorescent Labels for Carboxylic Acids

The following table summarizes the key properties of several widely used fluorescent labels for the derivatization of carboxylic acids. It is important to note that the quantitative data presented here are compiled from various sources, and direct comparisons may be influenced by differing experimental conditions.

Fluorescent LabelAbbreviationExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) of Derivative (M⁻¹cm⁻¹)Quantum Yield (Φ) of DerivativeKey Features & Potential Interferences
Coumarin Derivatives
4-Bromomethyl-7-methoxycoumarinBr-Mmc~325~395Not specifiedNot specifiedReacts with carboxylates; can also react with phenols, thiols, and amines under certain conditions.[2]
7-Amino-4-methylcoumarinAMC~350~445Not specifiedUp to 0.83 (in certain solvents)Used in carbodiimide-mediated couplings; fluorescence is pH-sensitive.[3]
Anthracene Derivatives
9-AnthryldiazomethaneADAM~365~412~14,000Not specifiedHighly reactive with carboxylic acids at room temperature without a catalyst; also reacts with phosphates.[4][5]
9-Chloromethylanthracene9-CMA~365~410Not specifiedNot specifiedRequires a catalyst for reaction with carboxylates; may react with other nucleophiles.[2]
Pyrene Derivatives
1-PyrenyldiazomethanePDAM~340~380, 398Not specifiedNot specifiedRecommended as a more stable alternative to ADAM with a lower detection limit.[4]
BODIPY Dyes
BODIPY-FL Hydrazide~503~512>80,000Up to 0.9High photostability and quantum yield; reacts with activated carboxylic acids, aldehydes, and ketones.[2]
Other Labels
9-Fluorenylmethyl chloroformateFMOC-Cl~265~315Not specifiedNot specifiedCommonly used for amino acid analysis but can also derivatize carboxylic acids.[2]

Experimental Workflows and Protocols

The successful fluorescent labeling of carboxylic acids relies on a well-defined experimental workflow. The general process involves sample preparation, the derivatization reaction, and subsequent analysis.

G General Workflow for Fluorescent Labeling of Carboxylic Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Extraction Extraction & Purification Sample->Extraction Labeling Addition of Fluorescent Label Extraction->Labeling Reaction Incubation Labeling->Reaction Quenching Reaction Quenching (optional) Reaction->Quenching Separation HPLC Separation Quenching->Separation Detection Fluorescence Detection Separation->Detection

Caption: General workflow for labeling carboxylic acids.

Protocol 1: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

This protocol is adapted for the derivatization of fatty acids for HPLC analysis.[5]

Materials:

  • Fatty acid sample

  • 0.2% (w/v) ADAM in methanol

  • Heptane

  • Isopropanol

  • Sulfuric acid

  • Water

  • HPLC system with a fluorescence detector

Procedure:

  • Extract the fatty acids from the sample using a heptane-isopropanol-sulfuric acid mixture.

  • Transfer the upper heptane phase containing the free fatty acids to a new tube.

  • Evaporate the solvent to dryness.

  • Add 50 µL of 0.2% ADAM in methanol to the dried sample.

  • Allow the reaction to proceed for 1 hour at room temperature to form the 9-anthrylmethyl esters.

  • The derivatized sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization of Carboxylic Acids with 9-Chloromethylanthracene (9-CMA)

This protocol describes a general method for derivatizing carboxylic acids with 9-CMA.[2]

Materials:

  • Carboxylic acid sample/standard

  • 9-Chloromethylanthracene (9-CMA) solution (1 or 10 mmol/mL in acetonitrile)

  • Tetrabutylammonium bromide solution (20 mmol/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Thermostatic water bath or heating block

Procedure:

  • To the dried carboxylic acid sample, add 50 µL of the 9-CMA solution.

  • Add the tetrabutylammonium bromide solution.

  • Add 0.5 mL of acetonitrile.

  • Incubate the mixture at 75°C for 50 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Dilute the solution to 1 mL with acetonitrile for HPLC analysis.

Protocol 3: Carbodiimide-Mediated Labeling of Carboxylic Acids

This method utilizes a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for reaction with an amine-containing fluorophore.

G Carbodiimide-Mediated Labeling Pathway CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster O-acylisourea intermediate (Reactive) CarboxylicAcid->ActiveEster + EDC EDC EDC EDC->ActiveEster LabeledProduct Fluorescently Labeled Amide (R-CO-NH-F) ActiveEster->LabeledProduct + F-NH2 Fluorophore Amine-containing Fluorophore (F-NH2) Fluorophore->LabeledProduct

References

A Senior Application Scientist's Guide to Isotopic Pattern Analysis for Compounds Derivatized with Brominated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in analytical chemistry, the unambiguous identification of molecules in complex matrices is a perpetual challenge. Mass spectrometry (MS) stands as a cornerstone technique, and among its most powerful tools for structural elucidation is the analysis of isotopic patterns. This guide provides an in-depth technical exploration of a particularly robust strategy: the use of brominated derivatizing agents to impart a unique and easily recognizable isotopic signature onto target analytes.

This guide will delve into the fundamental principles of bromine's isotopic abundance, compare common brominated derivatization reagents, provide a practical experimental workflow, and present data to support the efficacy of this approach.

The Power of Bromine's Isotopic Signature in Mass Spectrometry

The utility of bromine in mass spectrometry stems from its unique natural isotopic distribution. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2][3] This near 1:1 ratio creates a characteristic and readily identifiable pattern in a mass spectrum. A molecule containing a single bromine atom will exhibit two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z) – the molecular ion peak (M) and the M+2 peak.[4][5] This distinctive "doublet" provides a high-confidence marker for the presence of bromine in an ion.

The introduction of a bromine-containing tag via derivatization leverages this natural phenomenon to "label" analytes that may otherwise lack a distinguishing isotopic signature. This is particularly advantageous for:

  • Confirming the presence of a derivatized analyte: The 1:1 M/M+2 pattern is a strong indicator that the derivatization reaction was successful.

  • Differentiating analytes from background noise: In complex samples, the unique isotopic pattern of a brominated derivative helps it stand out from the chemical noise.[6]

  • Determining the number of derivatized sites: Molecules derivatized with multiple bromine atoms will exhibit even more complex and predictable patterns (e.g., a 1:2:1 triplet for two bromine atoms at M, M+2, and M+4).[4][7][8]

Comparison of Common Brominated Derivatization Reagents

The choice of a brominated derivatization reagent depends on the functional group(s) of the target analyte and the analytical method (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS). Below is a comparison of commonly employed reagents.

Reagent NameTarget Functional GroupsCommon Applications & Notes
Pentafluorobenzyl Bromide (PFB-Br) Carboxylic acids, phenols, thiols, amines, sulfonamides.[9][10]Widely used for GC-MS analysis, particularly with electron capture detection (ECD) due to the electron-capturing properties of the pentafluorophenyl group. The resulting derivatives are often volatile and thermally stable.[11][12]
4-Bromo-N-methylbenzylamine (4-BNMA) Carboxylic acids (mono-, di-, and tri-).[6][13]Specifically designed for LC-MS/MS analysis of small molecules like intermediates of the tricarboxylic acid (TCA) cycle.[6][13] The derivatization enhances positive electrospray ionization (ESI).[6][13]
p-Bromophenacyl Bromide (p-BPB) Carboxylic acids, phenolic hydroxyl groups.[14]Applied for pre-column derivatization in HPLC-ICP-MS/MS for quantitative metabolite profiling.[14] The bromine tag allows for element-selective detection.[14]
2,4'-Dibromoacetophenone (DBAP) Carboxylic acids.[15]Used to form esters for GC analysis, often with ECD detection.[15]

Experimental Workflow: Derivatization and Analysis

The following protocol provides a generalized workflow for the derivatization of a carboxylic acid with Pentafluorobenzyl Bromide (PFB-Br) for subsequent GC-MS analysis. This protocol is a self-validating system; the successful incorporation of the bromine tag will be evident in the resulting mass spectrum.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_cleanup Work-up & Extraction cluster_analysis Analysis Sample Analyte Solution (e.g., in Acetone) Reagent Add PFB-Br & Base (e.g., DIPEA) Sample->Reagent 1. IS Internal Standard (Optional) IS->Reagent Add to sample React Incubate (e.g., 60°C for 30 min) Reagent->React 2. Quench Quench Reaction (e.g., add water) React->Quench 3. Extract Liquid-Liquid Extraction (e.g., with Hexane) Quench->Extract 4. Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry 5. Concentrate Evaporate & Reconstitute Dry->Concentrate 6. GCMS GC-MS Analysis Concentrate->GCMS 7. Inject

Caption: Generalized workflow for derivatization with PFB-Br and subsequent GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte containing a carboxylic acid functional group in a suitable aprotic solvent, such as acetone or acetonitrile. If quantitative analysis is desired, add an appropriate internal standard at this stage.

  • Derivatization Reaction:

    • To the analyte solution, add the derivatizing reagent, Pentafluorobenzyl Bromide (PFB-Br).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to catalyze the reaction by deprotonating the carboxylic acid.

    • Seal the reaction vessel and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).[12][16] The optimal conditions should be determined empirically for each analyte.

  • Work-up and Extraction:

    • After cooling to room temperature, quench the reaction by adding deionized water.

    • Perform a liquid-liquid extraction using a non-polar organic solvent like hexane or toluene to isolate the derivatized analyte.[10]

    • Collect the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for injection into the GC-MS system.

    • Analyze the sample using a GC-MS method optimized for the separation and detection of the derivatized analyte.

Visualizing the Isotopic Pattern

The characteristic isotopic patterns for molecules containing one, two, or three bromine atoms are illustrated below. The binomial expansion (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms, can be used to predict these patterns.[7]

isotopic_patterns cluster_one_br One Bromine Atom (1:1) cluster_two_br Two Bromine Atoms (1:2:1) cluster_three_br Three Bromine Atoms (1:3:3:1) M1 M M1_plus_2 M+2 p1->M1 Intensity M2 M M2_plus_2 M+2 M2_plus_4 M+4 p2->M2_plus_2 Intensity M3 M M3_plus_2 M+2 M3_plus_4 M+4 M3_plus_6 M+6 p3->M3_plus_2 Intensity

Caption: Predicted isotopic patterns for molecules containing one, two, and three bromine atoms.

Supporting Experimental Data: A Case Study

A study by Marquis et al. (2017) demonstrates the successful application of a brominated derivatization reagent, 4-bromo-N-methylbenzylamine (4-BNMA), for the LC-MS/MS analysis of tricarboxylic acid (TCA) cycle intermediates.[13] The derivatization not only improved chromatographic retention and ionization efficiency but also introduced the characteristic bromine isotopic pattern, which aided in the identification of the derivatized species.[13]

The table below summarizes the limits of detection (LOD) achieved for several TCA cycle intermediates after derivatization with 4-BNMA.

AnalyteLimit of Detection (LOD) (µg/L)
Pyruvic Acid44
Lactic Acid2.6
Succinic Acid0.2
Fumaric Acid0.2
Malic Acid0.4
α-Ketoglutaric Acid0.2
Citric Acid1.1
Data synthesized from Marquis et al. (2017)[6]

This data quantitatively demonstrates the high sensitivity that can be achieved using this derivatization strategy for the analysis of biologically relevant small molecules.

Conclusion

Derivatization with brominated reagents is a powerful and reliable strategy in mass spectrometry for enhancing the detection and identification of a wide range of analytes. The introduction of bromine's distinct 1:1 isotopic doublet provides a clear and confident signature for confirming the presence of derivatized compounds, even in complex biological or environmental matrices. By selecting the appropriate reagent for the target functional group and analytical platform, researchers can significantly improve the sensitivity, selectivity, and confidence of their mass spectrometric analyses.

References

Assessing the Specificity of 2-Fluoro-4-methoxyphenacyl Bromide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing protein modification techniques, the choice of an alkylating agent is critical to ensure specific and reliable results. This guide provides a comparative assessment of 2-Fluoro-4-methoxyphenacyl bromide, an α-haloketone used for protein modification, and outlines experimental protocols to evaluate its reaction specificity against other commonly used alternatives.

Comparison with Alternative Alkylating Agents

Table 1: Comparative Reactivity of Alkylating Agents with Nucleophilic Amino Acids

Amino AcidThis compound (Expected)Iodoacetamide (IAA)N-ethylmaleimide (NEM)Acrylamide
Cysteine ++++++++++++
Methionine +++++++/-
Histidine ++++++-
Lysine +++++-
Aspartate ++--
Glutamate ++--
Tyrosine ++--
Serine +/-+/---
Threonine +/-+/---

Legend:

  • +++ : High reactivity

  • ++ : Moderate reactivity

  • + : Low reactivity

  • +/- : Very low or negligible reactivity

  • - : No significant reactivity reported

Note: The expected reactivity for this compound is inferred from studies on similar alkyl bromide-based reagents. Experimental validation is crucial.

Experimental Protocols for Specificity Assessment

To empirically determine the specificity of this compound, a quantitative mass spectrometry-based proteomics approach is recommended. This involves reacting the agent with a complex protein mixture, followed by enzymatic digestion and identification of modified peptides.

Protocol: Proteome-wide Specificity Analysis of this compound

1. Protein Extract Preparation:

  • Lyse cells (e.g., HeLa or HEK293) in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to denature proteins and expose amino acid residues.
  • Quantify the protein concentration using a standard method (e.g., BCA assay).

2. Reduction and Alkylation:

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
  • Alkylate the protein sample with this compound. To assess dose-dependency, use a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM). Incubate in the dark at room temperature for 1 hour.
  • As controls, treat separate, identical protein samples with other alkylating agents like iodoacetamide (IAA) and acrylamide at equivalent concentrations. Also, include a no-alkylation control.

3. Sample Cleanup and Digestion:

  • Quench the alkylation reaction by adding an excess of a thiol-containing reagent like DTT or L-cysteine.
  • Remove urea and other interfering substances by protein precipitation (e.g., with acetone) or by using a spin column.
  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
  • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

4. Peptide Desalting:

  • Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.

5. LC-MS/MS Analysis:

  • Analyze the desalted peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-dependent acquisition (DDA) method to fragment and identify peptides.

6. Data Analysis:

  • Search the raw MS data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
  • Specify the modification corresponding to the addition of the 2-Fluoro-4-methoxyphenacyl group (C9H7FO2) as a variable modification on all potential nucleophilic amino acids (C, M, H, K, D, E, Y, S, T).
  • For the control samples, specify the respective modifications for IAA (carbamidomethyl) and acrylamide (propionamide).
  • Quantify the number of identified peptides with the target modification on cysteine versus other amino acids to determine the on-target and off-target modification rates.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Specificity Assessment cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis ProteinExtract Protein Extract Reduction Reduction (DTT) ProteinExtract->Reduction Alkylation Alkylation with This compound (and controls) Reduction->Alkylation Quenching Quenching Alkylation->Quenching Digestion Proteolytic Digestion (Trypsin) Quenching->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Database Search & Modification Identification LCMS->DataAnalysis Specificity Specificity Assessment (On-target vs. Off-target) DataAnalysis->Specificity

Caption: A flowchart illustrating the key steps in the mass spectrometry-based workflow for assessing the specificity of this compound.

Signaling_Pathway Reaction Specificity Logic cluster_reagent Alkylating Agent cluster_protein Protein Residues cluster_outcome Reaction Outcome reagent 2-Fluoro-4-methoxyphenacyl bromide Cys Cysteine (Thiol) reagent->Cys Desired Reaction Other Other Nucleophiles (Met, His, Lys, etc.) reagent->Other Potential Side Reactions OnTarget On-Target Modification (High Specificity) Cys->OnTarget OffTarget Off-Target Modification (Low Specificity) Other->OffTarget

Caption: A diagram representing the desired and potential off-target reactions of this compound with protein residues.

Conclusion

While this compound holds promise as a tool for protein modification, a thorough assessment of its reaction specificity is crucial for any application. The provided comparative information and detailed experimental protocol offer a robust framework for researchers to quantitatively evaluate its performance against other alkylating agents. By understanding the potential for off-target reactions, scientists can make more informed decisions in their experimental design, leading to more accurate and reproducible findings in their research and development endeavors.

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-methoxyphenacyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for 2-Fluoro-4-methoxyphenacyl bromide. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.

I. Immediate Safety and Hazard Information

This compound is a hazardous chemical requiring careful handling. The primary hazards associated with this compound are its corrosive nature, potential to cause severe skin burns and eye damage, and respiratory irritation. It is also classified as a lachrymator, meaning it can cause tearing.

Hazard Classification Summary:

Hazard ClassificationDescriptionGHS PictogramsSignal Word
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]GHS05Danger
Serious Eye Damage/IrritationCauses serious eye damage.[1]GHS05Danger
Specific Target Organ ToxicityMay cause respiratory irritation.[1]GHS07Danger
LachrymatorSubstance that irritates the eyes and causes tearing.GHS07Warning

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

Required Personal Protective Equipment:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.

  • Skin and Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, mist, or spray.[1]

  • Prevent all contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in accordance with all local, regional, and national regulations. The primary method of disposal is through an approved hazardous waste disposal service.

Operational Plan for Disposal:

  • Containerization:

    • Carefully transfer any unused or waste this compound into a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Waste Collection:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the amount of waste generated, the date of containerization, and the date of collection by the disposal company.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately evacuate all non-essential personnel from the spill area.

    • If the spill is significant, restrict access to the area.

  • Personal Protection:

    • Don the appropriate PPE as outlined in Section II before attempting to clean up the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, ensuring to minimize the generation of dust.[1]

    • Do not add water to the spill area, as this could create a more hazardous situation.

    • Place the container with the spilled material in the hazardous waste accumulation area.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to the laboratory supervisor and the appropriate environmental health and safety officer.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Unused or Waste This compound containerize 1. Containerize - Use designated, labeled, sealed container - Ensure chemical compatibility start->containerize storage 2. Store Securely - Designated hazardous waste area - Well-ventilated - Away from incompatibles containerize->storage collection 3. Arrange for Collection - Contact licensed waste disposal company - Provide SDS storage->collection document 4. Document - Record waste amount - Note containerization and collection dates collection->document end End: Proper Disposal document->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoro-4-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This guide provides critical operational and disposal protocols for the safe handling of 2-Fluoro-4-methoxyphenacyl bromide (CAS No. 157014-35-2). Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency responses to ensure a secure laboratory environment.

Chemical Hazard and Safety Summary

This compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is also classified as a lachrymator, meaning it can cause tearing.[1] Adherence to strict safety protocols is mandatory to mitigate these risks.

Property/Parameter Guideline Source(s)
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation.[1]
Signal Word Danger[1]
Storage Temperature 2 - 8 °C[1]
Incompatible Materials Strong bases, Strong oxidizing agents.[1]
Eye Contact First Aid Rinse cautiously with water for at least 15 minutes.[1][2]
Disposal Dispose of contents/container to an approved waste disposal plant.[1][3]

Operational Plan: From Receipt to Disposal

This section details the necessary step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

  • Workspace Preparation: Before handling, ensure the workspace is clean and uncluttered. Remove all ignition sources as dust from the compound may burn or explode if confined and exposed to an ignition source.[1][3] Use non-sparking tools.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling. The following equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][5][6] Standard safety glasses are not sufficient.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[7] Wear suitable protective clothing to prevent skin contact.[1] Safety shoes are also recommended.[1][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[1][6][7] Do not use latex gloves as they offer little chemical protection.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or when the formation of dust is likely, a NIOSH-approved respirator must be worn.[1][4]

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment EyeFace Eye/Face Protection (Goggles & Face Shield) Hand Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat/Apron, Safety Shoes) Respiratory Respiratory Protection (NIOSH-approved Respirator) Handler Researcher/Scientist Handler->EyeFace Wear Handler->Hand Wear Handler->Body Wear Handler->Respiratory Wear (as needed)

Caption: Required PPE for handling this compound.

Handling and Experimental Protocol
  • Transporting: When moving the chemical, keep it in a tightly closed, properly labeled container.

  • Weighing and Dispensing: Conduct these activities within a chemical fume hood to minimize dust generation and inhalation.[1]

  • During the Experiment:

    • Avoid contact with skin and eyes.[1][3]

    • Do not breathe dust, mist, or spray.[1]

    • Keep the container tightly closed when not in use.[1]

    • Maintain good industrial hygiene; do not eat, drink, or smoke in the work area.[1][4]

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.[1]

    • Wearing appropriate PPE, sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1]

    • Minimize the generation of dust during cleanup.[1]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.[1]

  • First Aid Measures:

    • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

    • In case of skin contact: Take off immediately all contaminated clothing.[1][8] Rinse the skin with water or shower.[1] Wash with plenty of soap and water and seek immediate medical attention.[1]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

    • If swallowed: Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE (such as gloves), in a designated, properly labeled, and sealed hazardous waste container.[3]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers may still retain hazardous residue.

    • Do not reuse empty containers.

    • Dispose of the container as hazardous waste in accordance with institutional and local regulations.

  • Final Disposal:

    • All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS-approved waste management program.[1][9]

    • Ensure that the disposal process complies with all local, state, and federal regulations.[10]

Disposal_Workflow Start Waste Generation (Chemical residue, contaminated PPE) Collect Collect in Designated Hazardous Waste Container Start->Collect Label Properly Label Container (Contents, Hazards) Collect->Label Store Store Securely for Pickup Label->Store Dispose Dispose via Licensed Waste Disposal Service Store->Dispose

Caption: Step-by-step waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.